Boc-N-amido-PEG3-acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO7/c1-14(2,3)22-13(18)15-5-7-20-9-11-21-10-8-19-6-4-12(16)17/h4-11H2,1-3H3,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAQEUVPPBOTTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1347750-75-7 | |
| Record name | t-Boc-N-amido-PEG3-acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Versatile Role of Boc-N-amido-PEG3-acid in Advanced Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern therapeutics, the precise linking of molecules is paramount to the development of sophisticated drug constructs such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the chemical tools enabling these innovations, Boc-N-amido-PEG3-acid has emerged as a critical bifunctional linker. This technical guide provides a comprehensive overview of its applications, supported by experimental protocols, quantitative data, and detailed diagrams to illustrate its role in advancing drug development.
This compound is a heterobifunctional linker characterized by a tert-butyloxycarbonyl (Boc) protected amine at one terminus and a carboxylic acid at the other, separated by a three-unit polyethylene glycol (PEG) chain.[1][2] This structure offers a strategic combination of features: the Boc-protected amine allows for controlled, stepwise conjugation, while the carboxylic acid provides a reactive handle for coupling to various nucleophiles.[2] The hydrophilic PEG3 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[3][4]
Core Applications in Drug Development
The primary utility of this compound lies in its role as a molecular bridge in the synthesis of complex bioconjugates. Its applications span several cutting-edge areas of pharmaceutical research.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are innovative therapeutic agents that co-opt the body's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1] These heterobifunctional molecules consist of a ligand that binds to the target protein and another that recruits an E3 ubiquitin ligase, connected by a linker.[1][] this compound is frequently employed in PROTAC synthesis due to the precise spacing and hydrophilicity its PEG3 chain provides, which is crucial for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[4][6]
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing effects of a cytotoxic agent.[] The linker connecting the antibody and the payload is a critical component that influences the stability, efficacy, and safety of the ADC.[8] PEG linkers like this compound are utilized to improve the water solubility of ADCs, particularly when hydrophobic payloads are used, and to optimize their pharmacokinetic profiles.[][8]
Physicochemical and Pharmacokinetic Impact
The incorporation of a PEG linker, such as the one found in this compound, can significantly influence the properties of a therapeutic conjugate.
Data on the Influence of PEG Linker Length in ADCs
The length of the PEG linker is a critical parameter in ADC design, affecting both in vitro potency and in vivo pharmacokinetics. Shorter PEG linkers, such as PEG3, are often associated with higher in vitro potency, while longer linkers can lead to improved solubility and a better pharmacokinetic profile.[8]
| Property | No PEG Linker | PEG3 Linker (Short) | PEG6 Linker (Medium) | PEG12 Linker (Long) |
| In Vitro Potency (IC50) | High | Slightly Decreased | Moderately Decreased | Substantially Decreased |
| Plasma Clearance | Rapid | Moderately Improved | Significantly Improved | Substantially Improved |
| In Vivo Efficacy | Limited | Improved | Significantly Improved | Potentially Optimized |
This table summarizes general trends observed in studies comparing different PEG linker lengths in ADCs and is intended for comparative purposes.[8]
Data on the Influence of PEG Linker Length in PROTACs
Similarly, the linker length is a crucial determinant of PROTAC efficacy. An optimal linker length is necessary to facilitate the formation of a productive ternary complex for target protein ubiquitination and degradation.[6]
| Linker Length | Ternary Complex Formation | Target Protein Degradation |
| Too Short (e.g., < PEG3) | Steric hindrance may prevent stable complex formation. | Inefficient or no degradation. |
| Optimal (e.g., PEG3-PEG6) | Facilitates stable and productive complex formation. | Efficient degradation of the target protein. |
| Too Long (e.g., > PEG12) | May lead to non-productive complex formation and reduced efficacy. | Decreased degradation efficiency. |
This table illustrates the conceptual relationship between PEG linker length and PROTAC efficacy based on published studies.[6]
Experimental Protocols
The following are generalized protocols for the key chemical transformations involving this compound. Researchers should optimize these protocols for their specific molecules and applications.
Protocol 1: Boc Deprotection
This procedure removes the Boc protecting group to reveal the primary amine, which can then be used for subsequent conjugation.
Materials:
-
This compound conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the Boc-protected conjugate in anhydrous DCM.
-
Add an equal volume of TFA to the solution and stir at room temperature for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the product with DCM, wash with brine, and dry the organic layer over anhydrous sodium sulfate.
-
Purify the deprotected product as needed.[9]
Protocol 2: Amide Bond Formation via EDC/NHS Coupling
This protocol describes the activation of the carboxylic acid moiety of this compound for coupling with a primary amine-containing molecule.
Materials:
-
This compound
-
Amine-containing molecule
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Procedure:
-
Dissolve the this compound (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.
-
Add EDC (1.2 equivalents) to the solution and stir at room temperature for 1-2 hours to activate the carboxylic acid.
-
In a separate flask, dissolve the amine-containing molecule (1 equivalent) in anhydrous DMF and add TEA or DIPEA (2-3 equivalents).
-
Add the activated NHS ester solution to the amine solution and stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the conjugate by preparative reverse-phase high-performance liquid chromatography (HPLC).[9]
Visualizing the Role of this compound
The following diagrams, generated using Graphviz, illustrate the logical relationships and workflows where this compound is a key component.
References
An In-depth Technical Guide to Boc-N-amido-PEG3-acid: Properties and Applications
For researchers, scientists, and professionals in drug development, understanding the chemical characteristics and functional applications of bifunctional linkers is paramount. Boc-N-amido-PEG3-acid is a versatile heterobifunctional linker widely employed in bioconjugation, drug delivery systems, and the development of therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2] This guide provides a comprehensive overview of its chemical properties, experimental protocols for its use, and visual representations of its application workflows.
Core Chemical Properties
This compound is characterized by a polyethylene glycol (PEG) spacer, which imparts hydrophilicity, enhancing the solubility and biocompatibility of the resulting conjugates in aqueous media.[3][4][5] Its structure features two key functional groups: a tert-butyloxycarbonyl (Boc)-protected amine and a terminal carboxylic acid. This arrangement allows for sequential and controlled conjugation reactions. The Boc group serves as a protecting group for the amine, which can be selectively deprotected under mild acidic conditions.[1] The terminal carboxylic acid can be activated to react with primary amines, alcohols, or thiols to form stable amide bonds.[1][3]
Quantitative Data Summary
The following table summarizes the key quantitative chemical properties of this compound.
| Property | Value | References |
| CAS Number | 1347750-75-7 | [4] |
| Molecular Formula | C14H27NO7 | [4] |
| Molecular Weight | 321.37 g/mol (also cited as 321.4 g/mol ) | [4] |
| Appearance | Liquid | [2] |
| Density | ~1.124 g/cm³ (predicted) | [2] |
| Boiling Point | 471.1 ± 40.0 °C (predicted) | [6] |
| Flash Point | 238.7 ± 27.3 °C (predicted) | [6] |
| Purity | Typically ≥95% or ≥98% | [3][4] |
| Storage Conditions | -20°C | [3][4] |
Experimental Protocols
The utility of this compound lies in its ability to undergo sequential conjugation reactions. The following are detailed methodologies for the two primary reactions involving this linker: Boc deprotection and carboxylic acid activation for amide bond formation.
Boc Group Deprotection
This protocol outlines the procedure for removing the Boc protecting group to expose the primary amine, making it available for subsequent conjugation.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) supplies
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., at a concentration of 10 mg/mL).
-
Add an equal volume of TFA to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the progress of the deprotection reaction using TLC or LC-MS until all the starting material has been consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[7]
Amide Bond Formation via Carboxylic Acid Activation
This protocol describes the activation of the terminal carboxylic acid of this compound to form a stable amide bond with a primary amine-containing molecule. This can be performed either before or after the deprotection of the Boc group, depending on the desired synthetic route.
Materials:
-
This compound (or its deprotected form)
-
Amine-containing molecule of interest
-
Anhydrous Dimethylformamide (DMF)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) for purification
Procedure:
-
Dissolve the this compound (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.
-
Add EDC (1.2 equivalents) to the solution and stir at room temperature for 1-2 hours to activate the carboxylic acid by forming an NHS ester.[7]
-
In a separate flask, dissolve the amine-containing molecule (1 equivalent) in anhydrous DMF and add TEA or DIPEA (3 equivalents).
-
Add the activated NHS ester solution to the amine-containing molecule solution and stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the resulting conjugate using preparative reverse-phase HPLC.[7]
Visualizing Workflows and Applications
The following diagrams, created using the DOT language, illustrate the experimental workflows and the role of this compound in bioconjugation.
Caption: Workflow for the deprotection of the Boc group.
Caption: Workflow for amide bond formation.
References
- 1. t-Boc-N-Amido-PEG3-acid | CAS: 1347750-75-7 | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. t-Boc-N-amido-PEG3-acid - Creative Biolabs [creative-biolabs.com]
- 4. t-Boc-N-amido-PEG3-acid, 1347750-75-7 | BroadPharm [broadpharm.com]
- 5. tebubio.com [tebubio.com]
- 6. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 7. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to Boc-N-amido-PEG3-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-N-amido-PEG3-acid is a heterobifunctional crosslinker that plays a crucial role in bioconjugation, drug delivery, and the development of novel therapeutics such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] This molecule features a terminal carboxylic acid and a tert-butyloxycarbonyl (Boc) protected primary amine, connected by a three-unit polyethylene glycol (PEG) spacer.[2][3] The PEG linker enhances aqueous solubility and provides a flexible spacer arm, while the two distinct functional groups allow for sequential and controlled conjugation to different molecules of interest.[2][3]
This guide provides an in-depth overview of the structure, properties, and common applications of this compound, complete with detailed experimental protocols and data presented for clarity and ease of use.
Core Properties and Specifications
The fundamental characteristics of this compound are summarized below. These values are critical for stoichiometric calculations in experimental designs and for understanding the physicochemical contributions of the linker to a conjugate.
| Property | Value |
| Molecular Formula | C₁₄H₂₇NO₇ |
| Molecular Weight | 321.37 g/mol |
| CAS Number | 1347750-75-7 |
| Purity | Typically >95% or >98% |
| Appearance | White to off-white solid or viscous oil |
| Storage | -20°C |
Chemical Structure
The structure of this compound is defined by its three key components: the Boc-protected amine, the PEG3 spacer, and the terminal carboxylic acid.
Caption: Chemical structure of this compound.
Experimental Protocols
The utility of this compound lies in its ability to undergo two key transformations: amide bond formation via its carboxylic acid and deprotection of the Boc group to reveal a primary amine.
Protocol 1: Amide Coupling via EDC/NHS Chemistry
This protocol details the activation of the carboxylic acid group of this compound to form an N-hydroxysuccinimide (NHS) ester, which then readily reacts with a primary amine on a target molecule.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Amine-containing molecule (e.g., protein, peptide, small molecule)
-
Activation Buffer: 0.1 M MES, pH 4.7-6.0
-
Coupling Buffer: Amine-free buffer such as PBS, HEPES, or bicarbonate, pH 7.2-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Preparation of Reagents:
-
Activation of Carboxylic Acid:
-
Conjugation to Amine-Containing Molecule:
-
Dissolve the target molecule in the Coupling Buffer. The pH should be between 7.2 and 8.5 to ensure the primary amine is deprotonated and reactive.[5]
-
Add the freshly activated Boc-N-amido-PEG3-NHS ester solution to the target molecule solution. A 5 to 20-fold molar excess of the PEG linker over the target molecule is a common starting point, but this should be optimized empirically.[5]
-
Allow the reaction to proceed for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.[5]
-
-
Quenching and Purification:
Protocol 2: Boc Group Deprotection
This protocol describes the removal of the Boc protecting group under acidic conditions to yield a free primary amine, which is then available for subsequent conjugation reactions.[7]
Materials:
-
Boc-protected conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Deprotection Reaction:
-
Work-up and Isolation:
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[7]
-
To obtain the free amine, dissolve the residue in DCM and carefully wash with a saturated NaHCO₃ solution to neutralize the acid.
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final deprotected conjugate.[5]
-
Experimental Workflow Visualization
The following diagram illustrates a typical two-stage conjugation process utilizing this compound.
Caption: Experimental workflow for a two-stage conjugation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. t-Boc-N-Amido-PEG3-acid | CAS: 1347750-75-7 | AxisPharm [axispharm.com]
- 3. t-Boc-N-amido-PEG3-acid - Creative Biolabs [creative-biolabs.com]
- 4. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
A Technical Guide to the Solubility of Boc-N-amido-PEG3-acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of Boc-N-amido-PEG3-acid in common organic solvents. This information is critical for the successful design and execution of experiments in drug delivery, bioconjugation, and the development of PROTACs. This guide offers both qualitative solubility data and detailed experimental protocols for solubility determination and common synthetic procedures involving this versatile linker.
Quantitative Solubility Data
While precise, experimentally determined quantitative solubility data for this compound is not widely published, the following table summarizes the available qualitative information and data for structurally related compounds. This serves as a practical guide for solvent selection.
| Organic Solvent | Compound | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | This compound | Sparingly Soluble[1] | A stock solution can be prepared in DMSO.[2] |
| Methanol | This compound | Sparingly Soluble[1] | |
| Dichloromethane (DCM) | t-Boc-N-Amido-PEG3-amine | Soluble | A related compound with good solubility.[3] |
| Dimethylformamide (DMF) | t-Boc-N-Amido-PEG3-amine | Soluble | A common solvent for reactions involving this class of compounds.[3] |
| Water | t-Boc-N-Amido-PEG3-amine | Soluble | The hydrophilic PEG spacer enhances aqueous solubility.[4] |
Experimental Protocols
Protocol for Determining Solubility (Saturation Shake-Flask Method)
For researchers requiring precise quantitative solubility data, the following robust protocol is recommended.
Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound
-
Selected organic solvent (e.g., DMSO, DMF, DCM, Methanol)
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (0.2 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
-
Equilibration:
-
Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, centrifuge the vial at a high speed to pellet the excess solid.
-
Carefully withdraw the supernatant using a syringe and filter it through a 0.2 µm syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Accurately dilute a known volume of the filtered, saturated solution with an appropriate mobile phase or solvent.
-
Analyze the diluted solution using a validated analytical method (e.g., HPLC with a suitable detector) to determine the concentration of this compound.
-
Prepare a calibration curve with known concentrations of the compound to ensure accurate quantification.
-
-
Calculation:
-
Calculate the solubility in mg/mL or other desired units, taking into account the dilution factor.
-
Protocol for Stock Solution Preparation
Objective: To prepare a stock solution of this compound for use in subsequent reactions.
Materials:
-
This compound
-
Anhydrous organic solvent (e.g., DMSO or DMF)[2]
-
Analytical balance
-
Volumetric flask
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound using an analytical balance.
-
Transfer the solid to a volumetric flask.
-
Add a portion of the anhydrous solvent to the flask.
-
Gently swirl or stir the mixture until the solid is completely dissolved. Sonication may be used to aid dissolution if necessary.
-
Once dissolved, add the solvent to the final volume mark on the volumetric flask.
-
Store the stock solution at -20°C under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[4]
Protocol for Amide Bond Formation
Objective: To couple the carboxylic acid moiety of this compound with a primary amine-containing molecule.
Materials:
-
This compound
-
Amine-containing molecule
-
Coupling agents (e.g., EDC, HATU)[4]
-
Anhydrous DMF or DCM
-
Base (e.g., DIPEA)
-
Reaction vessel and magnetic stirrer
Procedure:
-
Dissolve this compound (1 equivalent) and the coupling agent (e.g., HATU, 1.1 equivalents) in anhydrous DMF.
-
Add a base (e.g., DIPEA, 2 equivalents) to the solution and stir for a few minutes to activate the carboxylic acid.
-
In a separate vessel, dissolve the amine-containing molecule (1 equivalent) in anhydrous DMF.
-
Add the solution of the amine-containing molecule to the activated this compound solution.
-
Allow the reaction to proceed at room temperature for several hours to overnight, monitoring the progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be worked up and the product purified by an appropriate method such as column chromatography.
Visualizations
The following diagrams illustrate common workflows and pathways involving this compound.
Caption: A generalized experimental workflow for solubility determination and amide coupling.
Caption: A simplified signaling pathway for the synthesis of a PROTAC molecule.
References
Synthesis of Boc-N-amido-PEG3-acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-N-amido-PEG3-acid is a heterobifunctional linker molecule integral to the development of advanced bioconjugates and therapeutics, most notably Proteolysis Targeting Chimeras (PROTACs). Its structure comprises a Boc-protected amine, a hydrophilic three-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This arrangement allows for the sequential and controlled conjugation of two different molecular entities. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate, while the terminal functional groups provide handles for covalent attachment to target proteins and E3 ligase ligands in the context of PROTACs. This guide details a common and effective synthetic route to this compound, providing in-depth experimental protocols and data presentation.
Synthesis Overview
The synthesis of this compound can be efficiently achieved through a three-step process commencing with commercially available 2-(2-(2-aminoethoxy)ethoxy)ethanol. The synthesis pathway involves:
-
Boc Protection: Selective protection of the primary amine of the starting material using di-tert-butyl dicarbonate ((Boc)₂O).
-
O-Alkylation (Williamson Ether Synthesis): Alkylation of the terminal hydroxyl group of the Boc-protected intermediate with an acetate synthon, typically an ethyl or tert-butyl haloacetate.
-
Hydrolysis: Conversion of the terminal ester to the desired carboxylic acid under basic or acidic conditions.
This synthetic approach is robust and scalable, providing good overall yields of the final product.
Experimental Protocols
Step 1: Synthesis of tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate (Boc-NH-PEG3-OH)
This procedure outlines the selective protection of the primary amine of 2-(2-(2-aminoethoxy)ethoxy)ethanol.
Materials:
-
2-(2-(2-aminoethoxy)ethoxy)ethanol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-(2-(2-aminoethoxy)ethoxy)ethanol (1 equivalent) in dichloromethane.
-
To the stirred solution, add triethylamine (1.1 equivalents).
-
Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 85-95% |
| Purity (post-chromatography) | >95% |
Step 2: Synthesis of ethyl 2-(2-(2-(2-((tert-butoxycarbonyl)amino)ethoxy)ethoxy)ethoxy)acetate (Boc-N-amido-PEG3-OEt)
This step involves the alkylation of the hydroxyl group of the Boc-protected intermediate.
Materials:
-
tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate (Boc-NH-PEG3-OH)
-
Potassium tert-butoxide (t-BuOK)
-
Ethyl bromoacetate
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate (1 equivalent) in anhydrous THF and cool to 0 °C.
-
Add potassium tert-butoxide (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add ethyl bromoacetate (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data (based on a similar reported synthesis):
| Parameter | Value |
| Reported Yield | ~45% |
| Purity (post-chromatography) | >95% |
Step 3: Synthesis of 2-(2-(2-(2-((tert-butoxycarbonyl)amino)ethoxy)ethoxy)ethoxy)acetic acid (this compound)
The final step is the hydrolysis of the ethyl ester to the carboxylic acid.
Materials:
-
ethyl 2-(2-(2-(2-((tert-butoxycarbonyl)amino)ethoxy)ethoxy)ethoxy)acetate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the ethyl ester (1 equivalent) in a mixture of THF and water.
-
Add LiOH (or NaOH) (2-3 equivalents) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH 3-4 with 1N HCl at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.
Quantitative Data (based on a similar reported synthesis):
| Parameter | Value |
| Reported Yield | ~71% |
| Purity | >95% |
Visualizations
Synthesis Workflow
Caption: Overall synthesis route for this compound.
Logical Relationship in PROTAC Synthesis
Caption: Stepwise assembly of a PROTAC using the linker.
The Pivotal Role of the PEG3 Linker in Modern Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the rapidly evolving landscape of biotherapeutics, the linker technology connecting a biological moiety to a payload is a critical determinant of efficacy, safety, and pharmacokinetic profile. Among the various linker strategies, the use of polyethylene glycol (PEG) has become a cornerstone, with the short-chain PEG3 linker emerging as a versatile and widely adopted tool. This in-depth technical guide provides a comprehensive overview of the role of the PEG3 linker in bioconjugation. We will delve into its fundamental properties, compare its performance with other PEG linker lengths, and provide detailed experimental protocols for its application in creating advanced bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Introduction: The Significance of Linker Technology
Bioconjugation, the science of covalently linking two molecules, at least one of which is a biomolecule, has revolutionized drug development.[1] The linker, a seemingly simple bridge, plays a multifaceted role, influencing solubility, stability, steric hindrance, and the release of the payload at the target site.[1][2] The ideal linker should be stable in circulation, yet allow for efficient release of the active molecule at the desired location.[2] Polyethylene glycol (PEG) linkers have gained prominence due to their hydrophilicity, biocompatibility, and ability to favorably modulate the physicochemical properties of bioconjugates.[3][]
The PEG3 Linker: Structure and Core Properties
A PEG3 linker consists of three repeating ethylene glycol units. This discrete and well-defined structure offers several key advantages in bioconjugation:
-
Enhanced Hydrophilicity: The ether oxygen atoms in the PEG backbone form hydrogen bonds with water, significantly increasing the aqueous solubility of the bioconjugate.[][5] This is particularly crucial for hydrophobic payloads that can otherwise lead to aggregation and rapid clearance.[3]
-
Biocompatibility and Low Immunogenicity: PEG is a biologically inert and non-immunogenic polymer, minimizing the risk of adverse immune responses against the conjugate.[6]
-
Flexibility and Spacer Effect: The flexible nature of the PEG3 chain provides a spatial separation between the conjugated molecules, which can reduce steric hindrance and allow each component to maintain its biological activity.[5]
-
Defined Length: As a monodisperse entity, the PEG3 linker ensures homogeneity in the final bioconjugate, leading to better-defined structure-activity relationships and improved batch-to-batch reproducibility.[6]
Data Presentation: PEG3 in Comparison
The choice of PEG linker length is a critical optimization parameter in bioconjugate design.[3] While longer PEG chains can further enhance solubility and circulation half-life, they may also negatively impact potency.[3][7] The following tables summarize quantitative data comparing the performance of PEG3 linkers with other PEG lengths in the context of Antibody-Drug Conjugates (ADCs).
Table 1: Effect of PEG Linker Length on In Vitro Cytotoxicity (IC50) of an Illustrative Trastuzumab-DM1 ADC
| Linker Length | ADC Construct (Illustrative) | Target Cell Line | IC50 (pM) | Key Observation |
| No PEG | Trastuzumab-DM1 | SK-BR-3 (HER2+) | ~15 | High potency with a non-PEGylated linker.[3] |
| PEG3 (Short) | Trastuzumab-DM1 | SK-BR-3 (HER2+) | ~25-50 | Slight decrease in potency compared to no PEG. [3] |
| PEG6 (Medium) | Trastuzumab-DM1 | SK-BR-3 (HER2+) | ~50-100 | Moderate decrease in potency.[3] |
| PEG12 (Long) | Trastuzumab-DM1 | SK-BR-3 (HER2+) | ~100-250 | Further reduction in in vitro potency is often observed.[3] |
Note: Data are illustrative and synthesized from multiple sources. Absolute IC50 values are highly dependent on the specific antibody, payload, cell line, and experimental conditions.[3]
Table 2: Impact of PEG Linker Length on Pharmacokinetics (PK) of a Non-binding IgG-MMAE ADC (DAR 8)
| Linker Length | ADC Construct (Illustrative) | Clearance (mL/day/kg) | Fold Improvement vs. No PEG | Key Observation |
| No PEG | Non-binding IgG-MMAE (DAR 8) | ~8.5 | 1.0 | Rapid clearance due to hydrophobicity.[3] |
| PEG3 (Short) | Non-binding IgG-MMAE (DAR 8) | ~4.8 | ~0.56 | Modest improvement in clearance. [3] |
| PEG6 (Medium) | Non-binding IgG-MMAE (DAR 8) | ~4.0 | ~0.47 | Significant reduction in clearance.[3] |
| PEG12 (Long) | Non-binding IgG-MMAE (DAR 8) | ~2.5 | ~0.29 | Substantial improvement, leading to longer circulation.[3] |
Table 3: Influence of PEG Linker Length on In Vivo Efficacy of an Anti-FRα ADC
| Linker Length | ADC Construct (Illustrative) | Animal Model | Tumor Growth Inhibition (%) | Key Observation |
| No PEG | Anti-FRα ADC | Murine FRα Model | ~11% | Limited efficacy, likely due to poor PK.[3] |
| PEG2/PEG4 (Short) | Anti-FRα ADC | Murine FRα Model | ~35-45% | Improved efficacy with short PEG chains. [3] |
| PEG8/PEG12/PEG24 (Long) | Anti-FRα ADC | Murine FRα Model | ~75-85% | Significantly enhanced efficacy with longer PEG chains.[3] |
These data highlight a crucial trade-off: shorter PEG linkers like PEG3 tend to preserve higher in vitro potency, while longer linkers significantly improve pharmacokinetic properties and, consequently, in vivo efficacy.[3] The optimal PEG linker length is therefore highly dependent on the specific application and the properties of the payload.[3]
Experimental Protocols
Detailed methodologies are essential for the successful synthesis and purification of bioconjugates. Below are representative protocols for the conjugation of a PEG3 linker to an antibody.
Protocol 1: Amine-Reactive Conjugation using an NHS Ester-PEG3-Maleimide Linker
This protocol describes the conjugation of a heterobifunctional PEG3 linker to the lysine residues of an antibody, followed by the attachment of a thiol-containing payload.
Materials:
-
Antibody of interest (e.g., Trastuzumab) in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0).
-
NHS-PEG3-Maleimide crosslinker.
-
Anhydrous dimethyl sulfoxide (DMSO).
-
Thiol-containing payload (e.g., a cytotoxic drug).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine).
-
Desalting column (e.g., Sephadex G-25) for purification.
Procedure:
-
Antibody Preparation: Prepare a 1-10 mg/mL solution of the antibody in PBS at pH 8.0 to facilitate the reaction with the NHS ester.
-
Crosslinker Preparation: Immediately before use, prepare a 10 mM stock solution of NHS-PEG3-Maleimide in anhydrous DMSO.[8]
-
Conjugation of Linker to Antibody:
-
Purification of Antibody-Linker Conjugate:
-
Remove excess, non-reacted crosslinker using a desalting column equilibrated with PBS at pH 7.2.
-
-
Conjugation of Payload to Antibody-Linker:
-
Prepare a stock solution of the thiol-containing payload in DMSO.
-
Add a 5- to 10-fold molar excess of the payload to the purified antibody-linker conjugate.
-
Incubate for 1-2 hours at room temperature.
-
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 10 mM cysteine) to cap any unreacted maleimide groups.[]
-
Final Purification: Purify the final ADC using a desalting column or size-exclusion chromatography to remove excess payload and by-products.[]
-
Characterization: Characterize the final conjugate to determine the drug-to-antibody ratio (DAR) and confirm its purity and integrity using techniques such as UV-Vis spectroscopy, mass spectrometry, and SDS-PAGE.[][11]
Protocol 2: Thiol-Reactive Conjugation using a Maleimide-PEG3-NHS Ester Linker
This protocol is suitable for site-specific conjugation to cysteine residues on an antibody.
Materials:
-
Antibody with available cysteine residues (may require prior reduction of disulfide bonds).
-
Tris(2-carboxyethyl)phosphine (TCEP) for reduction (optional).
-
Maleimide-PEG3-NHS Ester crosslinker.
-
Amine-containing payload.
-
Reaction buffer: PBS, pH 7.0-7.5.
-
Anhydrous DMSO.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
Procedure:
-
Antibody Reduction (Optional): If targeting interchain disulfides, reduce the antibody by adding a 10-fold molar excess of TCEP and incubating for 30 minutes at room temperature.[] Purify the reduced antibody using a desalting column.
-
Crosslinker Preparation: Prepare a 10 mM stock solution of Maleimide-PEG3-NHS Ester in anhydrous DMSO.
-
Conjugation of Linker to Antibody:
-
Add a 10- to 20-fold molar excess of the Maleimide-PEG3-NHS Ester stock solution to the (reduced) antibody solution.
-
Incubate for 1 hour at room temperature with gentle mixing.[]
-
-
Purification of Antibody-Linker Conjugate: Remove unreacted crosslinker using a desalting column.
-
Conjugation of Payload to Antibody-Linker:
-
Prepare a stock solution of the amine-containing payload in an appropriate solvent.
-
Adjust the pH of the antibody-linker solution to 8.0-8.5.
-
Add a 10-fold molar excess of the payload.
-
Incubate for 1-2 hours at room temperature.
-
-
Quenching and Final Purification: Quench the reaction with Tris buffer and purify the final ADC as described in Protocol 1.
-
Characterization: Characterize the ADC to determine DAR, purity, and integrity.
Mandatory Visualizations
Experimental Workflow for ADC Synthesis using a PEG3 Linker
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Signaling Pathway of PROTAC-Mediated Protein Degradation
References
- 1. benchchem.com [benchchem.com]
- 2. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. labinsights.nl [labinsights.nl]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 11. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
The Chemistry of the Boc Protecting Group: A Comprehensive Technical Guide for Researchers
An in-depth exploration of the tert-butyloxycarbonyl (Boc) protecting group, a cornerstone of modern organic synthesis, this guide provides researchers, scientists, and drug development professionals with a detailed understanding of its application, mechanism, and versatility. We delve into the core principles of Boc protection and deprotection, supported by quantitative data, detailed experimental protocols, and visual representations of key chemical transformations.
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in peptide chemistry and the development of active pharmaceutical ingredients.[1] Its popularity is attributed to its ease of introduction, stability under a wide range of reaction conditions, and facile removal under mild acidic conditions.[2][3] This orthogonality to other common protecting groups makes it an invaluable tool in complex, multi-step syntheses.[4]
Core Principles: Protection and Deprotection
The strategic application of the Boc group involves two key processes: the protection of a reactive functional group, most commonly an amine, and its subsequent removal, or deprotection, to liberate the original functionality.
Boc Protection: Masking the Nucleophile
The introduction of the Boc group is typically achieved through the reaction of a primary or secondary amine with di-tert-butyl dicarbonate (Boc₂O), often referred to as Boc anhydride.[5] The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks one of the carbonyl carbons of the Boc anhydride.[5] This forms a transient tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate group that subsequently decomposes to the volatile byproducts carbon dioxide (CO₂) and tert-butanol.[6]
While the reaction can proceed without an external base, as the generated tert-butoxide is sufficiently basic to deprotonate the amine, bases such as triethylamine (TEA) or sodium hydroxide (NaOH) are often employed to accelerate the reaction, particularly for less nucleophilic amines.[7]
Boc Deprotection: Unveiling the Functional Group
The removal of the Boc group is most commonly accomplished under acidic conditions.[2] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent such as dichloromethane (DCM) or dioxane are frequently used.[8] The mechanism involves the protonation of the carbamate oxygen, which facilitates the cleavage of the tert-butyl group as a stable tert-butyl cation.[9] This cation can be trapped by nucleophiles or eliminate a proton to form isobutene. The resulting carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide.
Quantitative Data on Boc Protection and Deprotection
The efficiency of Boc protection and deprotection reactions is highly dependent on the substrate, reagents, and reaction conditions. The following tables summarize typical quantitative data for these transformations.
Table 1: Boc Protection of Various Functional Groups with Di-tert-butyl Dicarbonate (Boc₂O)
| Substrate Type | Reagents and Conditions | Reaction Time | Yield (%) | Reference |
| Primary Aliphatic Amine | Boc₂O (1.1 eq), TEA (1.2 eq), THF, rt | 2-12 h | >95% | [2] |
| Secondary Aliphatic Amine | Boc₂O (1.1-1.5 eq), TEA (1.2-1.5 eq), THF, rt | 2-12 h | High | [2] |
| Aniline | Boc₂O (1.2 eq), NEt₃ (2.5 eq), CH₂Cl₂, rt | 5 h | 78-95% | [10] |
| Phenol | Boc₂O (1.0 eq), Water:Acetone (9.5:0.5), rt | 30-120 min | 85-97% | [11] |
| Amino Alcohol | Boc₂O (1.0 eq), Protic Ionic Liquid, solvent-free, rt | - | Excellent | [12] |
Table 2: Boc Deprotection under Various Acidic Conditions
| Substrate Type | Reagents and Conditions | Reaction Time | Yield (%) | Reference |
| N-Boc Aliphatic Amine | TFA (10 eq), DCM, 0 °C to rt | 1-2 h | High | [13] |
| N-Boc Aromatic Amine | Oxalyl chloride (3 eq), MeOH, rt | 1-4 h | up to 90% | [1][14] |
| N-Boc Amino Acid | 4M HCl in Dioxane (5 eq), rt | 30 min | High | [8] |
| N-Boc Peptide | 4M HCl in Dioxane, rt | 30 min | High | [8] |
| Nα-Boc-protected Amine | 4M HCl in Dioxane (5 eq), rt | 1-2 h | High | [13] |
Detailed Experimental Protocols
Precise and reproducible experimental procedures are crucial for the successful implementation of Boc protection and deprotection in a laboratory setting.
Protocol 1: General Procedure for the Boc Protection of a Primary Amine
Materials:
-
Primary amine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 eq)
-
Triethylamine (TEA) (1.2-1.5 eq) or another suitable base
-
Anhydrous tetrahydrofuran (THF) or other suitable solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
In a round-bottom flask, dissolve the primary amine in the chosen solvent (e.g., THF) to a concentration of approximately 0.1-0.5 M.
-
Add the base (e.g., TEA) to the solution and stir for 5-10 minutes at room temperature.
-
Add the di-tert-butyl dicarbonate (Boc₂O) portion-wise or as a solution in the same solvent.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.[2]
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an extraction solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to afford the N-Boc protected amine. Further purification by column chromatography may be performed if necessary.
Protocol 2: General Procedure for the Boc Deprotection of an Amine using Trifluoroacetic Acid (TFA)
Materials:
-
N-Boc protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-Boc protected amine in DCM (typically at a concentration of 0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (typically 10 equivalents).[13]
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.[13]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully neutralize the excess acid by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.
Visualizing the Chemistry: Mechanisms and Workflows
Graphical representations of reaction mechanisms and experimental workflows are invaluable for understanding and executing complex chemical transformations.
Caption: Mechanism of Boc protection of a primary amine.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Caption: General experimental workflow for Boc protection/deprotection.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. chemtips.wordpress.com [chemtips.wordpress.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
- 8. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Core: An In-depth Technical Guide to PROTAC Linkers and Their Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, fundamentally altering the landscape of drug discovery. Unlike traditional inhibitors that merely block the function of a target protein, PROTACs are engineered to hijack the cell's own protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][4] While the ligands provide specificity, the linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex.[4][5] This technical guide provides a comprehensive exploration of PROTAC linkers, their diverse functions, and the experimental methodologies used to evaluate their impact.
The PROTAC Mechanism of Action: A Symphony of Induced Proximity
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[3][6] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, leading to polyubiquitination.[2][6] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to repeat the cycle.[3][6]
The Multifaceted Role of the PROTAC Linker
The linker's design is a critical optimization parameter that profoundly impacts a PROTAC's overall performance. Its length, composition, rigidity, and attachment points to the two ligands collectively determine the geometry and stability of the ternary complex, which in turn dictates the efficiency and selectivity of protein degradation.
Linker Composition and Properties
PROTAC linkers are broadly categorized based on their chemical composition and flexibility.
-
Flexible Linkers: The most common types are polyethylene glycol (PEG) and alkyl chains.[4]
-
PEG Linkers: Composed of repeating ethylene glycol units, PEG linkers are hydrophilic and can improve the aqueous solubility of PROTACs.[1]
-
Alkyl Chains: These are hydrophobic and can enhance cell permeability.[1] While synthetically accessible, long alkyl chains can sometimes lead to poor physicochemical properties.[4]
-
-
Rigid Linkers: These linkers incorporate cyclic structures (e.g., piperazine, piperidine) or aromatic rings to introduce conformational constraints.[4] Rigid linkers can pre-organize the PROTAC into a bioactive conformation, which can reduce the entropic penalty upon binding and lead to more potent degradation.[4]
Impact on Degradation Efficacy and Physicochemical Properties
The choice of linker has a direct and measurable impact on a PROTAC's performance. The half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax) are key metrics used to quantify efficacy.
| Linker Type | Representative PROTAC Target | Key Observations | Reference |
| Alkyl Chain | TBK1 | Linkers with 12-29 atoms showed submicromolar DC50 values, with a 21-atom linker being the most potent (DC50 = 3 nM, Dmax = 96%). Degradation was not observed with linkers shorter than 12 atoms. | [7] |
| PEG Chain | BRD4 | PROTACs with intermediate-length PEG linkers (1-2 units) showed reduced potency (DC50 >5 µM), while shorter (0 units) and longer (4-5 units) linkers were more effective (< 0.5 µM). | [7] |
| Rigid vs. Flexible | General | Rigid linkers can improve potency and selectivity by pre-organizing the PROTAC. Flexible linkers allow for more conformations, increasing the chance of forming a productive ternary complex but can have an entropic penalty. | [4] |
Impact on Pharmacokinetics
The linker significantly influences a PROTAC's drug metabolism and pharmacokinetic (DMPK) profile. Properties such as solubility, cell permeability, and metabolic stability are all affected by the linker's composition.[8]
| Linker Feature | Impact on Pharmacokinetics | Example | Reference |
| Hydrophilicity (e.g., PEG) | Can improve aqueous solubility but may decrease passive cell permeability. | PROTACs with PEG linkers often show improved solubility. | [1] |
| Lipophilicity (e.g., Alkyl) | May enhance cell permeability but can lead to lower solubility and increased metabolic liability. | PROTACs with long alkyl chains can have poor aqueous solubility. | [1] |
| Rigidity | Can improve metabolic stability and oral bioavailability. | The clinically advanced PROTACs ARV-110 and ARV-471 both feature rigid linkers containing piperidine and piperazine moieties. | [8] |
| Folded Conformations | Linkers that allow for intramolecular folding can shield polar surface area, leading to increased cell permeability. | A study on VHL-recruiting PROTACs showed a correlation between the ability to adopt folded conformations and high cell permeability. | [9] |
Experimental Protocols for PROTAC Evaluation
A systematic evaluation of PROTACs involves a series of in vitro experiments to determine their synthesis, degradation efficacy, and mechanism of action.
PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient method for synthesizing PROTACs.[10][11]
Objective: To synthesize a PROTAC by coupling an azide-functionalized POI ligand (or E3 ligase ligand) with an alkyne-functionalized E3 ligase ligand (or POI ligand) connected by a linker.
Materials:
-
Azide-functionalized component (1.0 equivalent)
-
Alkyne-functionalized component (1.0-1.2 equivalents)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a stabilizing ligand.[12]
-
Solvent (e.g., 1:1 t-BuOH/H₂O or DMF)[12]
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve the azide-functionalized component (1.0 equivalent) and the alkyne-functionalized component (1.0-1.2 equivalents) in the chosen solvent.[12]
-
Catalyst Preparation: In a separate vial, prepare a premix of CuSO₄·5H₂O (e.g., 0.1 equivalents) and the stabilizing ligand (e.g., THPTA, 0.5 equivalents).[11]
-
Addition of Catalyst: Add the catalyst premix to the solution containing the azide and alkyne components.
-
Initiation of Reaction: Add a freshly prepared solution of sodium ascorbate (e.g., 1.0 equivalent) to the reaction mixture to reduce Cu(II) to the active Cu(I) species and initiate the cycloaddition.[11]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by an appropriate analytical technique, such as LC-MS or TLC.
-
Work-up and Purification: Once the reaction is complete, perform an appropriate aqueous work-up to remove the copper catalyst and other water-soluble reagents. Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.
-
Characterization: Confirm the structure and purity of the synthesized PROTAC using NMR spectroscopy and high-resolution mass spectrometry.
Evaluation of PROTAC-Mediated Protein Degradation by Western Blot
Western blotting is the gold-standard method for quantifying the degradation of a target protein in cells.[13][14]
Objective: To determine the DC50 and Dmax of a PROTAC by measuring the levels of the target protein after treating cells with varying concentrations of the PROTAC.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment. Incubate overnight.[13]
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in fresh culture medium. The final DMSO concentration should be constant and not exceed 0.1%. Aspirate the old medium and replace it with the medium containing the different concentrations of the PROTAC or vehicle control (DMSO). Incubate for the desired time (e.g., 16-24 hours).[13]
-
Cell Lysis: Place the plates on ice, wash the cells with ice-cold PBS, and add ice-cold RIPA buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.[13]
-
Lysate Preparation: Incubate the lysates on ice for 30 minutes, then centrifuge to pellet cell debris. Transfer the supernatant to a new tube.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[13]
-
Sample Preparation for SDS-PAGE: Normalize the protein concentration of all samples and add Laemmli buffer. Boil the samples at 95-100°C for 5-10 minutes.[13]
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein per lane of an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[13]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.[13]
-
-
Detection and Analysis: Apply the ECL substrate and capture the chemiluminescent signal. Quantify the band intensities and normalize the target protein level to the loading control. Plot the percentage of protein degradation against the PROTAC concentration to determine the DC50 and Dmax values.[1]
Cellular Cytotoxicity Assay
It is essential to assess whether the observed cellular effects are due to targeted protein degradation or general cytotoxicity.
Objective: To determine the concentration at which the PROTAC inhibits cell growth by 50% (GI50).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).
-
Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, MTT) to measure the number of viable cells in each well according to the manufacturer's protocol.
-
Data Analysis: Plot the percentage of cell viability against the PROTAC concentration and calculate the GI50 value.
Logical and Experimental Workflows
The rational design and optimization of PROTACs follow a structured workflow, integrating computational design, chemical synthesis, and biological evaluation.
Conclusion
The linker is a pivotal component in PROTAC design, with a profound impact on the molecule's overall performance. A deep understanding of how linker composition, length, and rigidity influence ternary complex formation, physicochemical properties, and pharmacokinetics is essential for the rational design of effective and selective protein degraders. The experimental protocols and workflows outlined in this guide provide a foundational framework for researchers to systematically evaluate and optimize PROTAC linkers, thereby accelerating the development of this transformative therapeutic modality.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. researchgate.net [researchgate.net]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. static.igem.wiki [static.igem.wiki]
- 11. jenabioscience.com [jenabioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Boc-N-amido-PEG3-acid: A Versatile Linker in Bioconjugation and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Boc-N-amido-PEG3-acid, a bifunctional linker increasingly utilized in advanced biomedical research, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Core Properties and Identification
This compound is a heterobifunctional molecule featuring a Boc-protected amine and a terminal carboxylic acid, separated by a three-unit polyethylene glycol (PEG) chain. This structure imparts desirable physicochemical properties, such as increased hydrophilicity and biocompatibility, to the conjugated molecules.
| Property | Value | Source |
| CAS Number | 1347750-75-7 | [1][2][3][4][5] |
| Molecular Formula | C14H27NO7 | [2][5] |
| Molecular Weight | 321.37 g/mol | [2] |
| Purity | Typically >95% to >99% | [2] |
Key Applications in Research and Development
The unique bifunctional nature of this compound makes it a valuable tool for covalently linking two different molecules. Its primary applications are in:
-
PROTAC Synthesis: It serves as a flexible linker to connect a target protein-binding ligand and an E3 ubiquitin ligase-binding ligand, facilitating the formation of a ternary complex and subsequent degradation of the target protein.
-
Antibody-Drug Conjugate (ADC) Development: The linker can be used to attach a cytotoxic payload to an antibody, enabling targeted drug delivery to cancer cells.
-
Peptide and Small Molecule Modification: The PEG spacer enhances the solubility and pharmacokinetic profile of peptides and other small molecules.
Experimental Protocols
The following are generalized protocols for the two primary reactions involving this compound: amide bond formation and Boc-group deprotection.
Amide Bond Formation via Carboxylic Acid Activation
This protocol describes the conjugation of the carboxylic acid moiety of this compound to a primary amine-containing molecule.
Materials:
-
This compound
-
Amine-containing molecule of interest
-
Activating agent: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Anhydrous DMF (N,N-Dimethylformamide) or other suitable aprotic solvent
-
Base (optional, for HATU): DIPEA (N,N-Diisopropylethylamine)
Procedure:
-
Dissolve this compound (1.0 equivalent) and the amine-containing molecule (1.0-1.2 equivalents) in anhydrous DMF.
-
For EDC activation: Add EDC (1.2 equivalents) to the solution.
-
For HATU activation: In a separate flask, pre-activate the carboxylic acid by dissolving this compound (1.0 equivalent) and HATU (1.1 equivalents) in DMF. Add DIPEA (2.0 equivalents) and stir for 15 minutes at room temperature. Then, add this solution to the amine-containing molecule.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by an appropriate method (e.g., LC-MS).
-
Upon completion, the product can be purified by standard chromatographic techniques (e.g., silica gel chromatography or preparative HPLC).
Boc-Group Deprotection to Yield a Primary Amine
This protocol outlines the removal of the tert-Butyloxycarbonyl (Boc) protecting group to expose the primary amine for subsequent conjugation.
Materials:
-
Boc-protected conjugate
-
Acidic solution: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (e.g., 20-50% TFA/DCM)
-
Anhydrous DCM
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve the Boc-protected compound in anhydrous DCM.
-
Add the TFA/DCM solution and stir at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected amine.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the role of this compound in a typical PROTAC workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: General workflow for PROTAC synthesis.
Suppliers
This compound is available from various chemical suppliers specializing in reagents for biomedical research. A partial list of suppliers includes:
-
Sigma-Aldrich
-
BroadPharm
-
MedChemExpress
-
AxisPharm
-
Precise PEG
-
Ambeed
-
Biopharma PEG
-
Apollo Scientific
References
An In-depth Technical Guide on the Core Physical and Chemical Characteristics of Boc-N-amido-PEG3-acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical characteristics of Boc-N-amido-PEG3-acid, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Chemical Identity and Structure
This compound is a polyethylene glycol (PEG) derivative containing a terminal carboxylic acid and a Boc-protected amine group. The hydrophilic PEG spacer enhances solubility in aqueous media, a critical attribute for biological applications.[1][2][3][4]
References
Methodological & Application
Application Notes and Protocols for Coupling Boc-N-amido-PEG3-acid to a Primary Amine
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Polyethylene glycol (PEG)ylation is a widely established bioconjugation technique used to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules, including proteins, peptides, and small drugs. The covalent attachment of PEG chains can improve solubility, increase in vivo stability by reducing enzymatic degradation, and decrease immunogenicity. This document provides a detailed protocol for the conjugation of Boc-N-amido-PEG3-acid to a molecule containing a primary amine.
This compound is a heterobifunctional linker featuring a terminal carboxylic acid and a Boc-protected amine. The carboxylic acid can be activated to react with a primary amine on a target molecule, forming a stable amide bond.[1][2][3] The Boc protecting group can subsequently be removed under mild acidic conditions to reveal a free amine, which can be used for further conjugation.[1][2][3] This protocol focuses on the initial coupling of the carboxylic acid to a primary amine using the common and efficient 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[4][5][6]
The process involves two main stages:
-
Activation of the Carboxylic Acid: The terminal carboxylic acid of this compound is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis, which can lower coupling efficiency.[5][6]
-
Formation of a Stable NHS Ester and Amine Coupling: The addition of NHS stabilizes the reactive intermediate by converting it to a more stable, amine-reactive NHS ester.[5][6] This activated PEG linker then readily reacts with a primary amine on the target molecule to form a stable amide bond.[4][7]
Experimental Workflow
Caption: A generalized workflow for the two-step coupling of this compound to a primary amine.
Data Presentation
The success of the conjugation reaction is dependent on several factors, including the molar ratios of reagents, reaction time, and temperature. The following tables provide recommended ranges for these parameters, which may require optimization for specific applications.
Table 1: Recommended Reagent Molar Equivalents
| Reagent | Molar Equivalents (relative to this compound) | Notes |
| EDC (or EDC•HCl) | 1.2 - 2.0 | Using a slight excess ensures efficient activation. |
| NHS (or Sulfo-NHS) | 1.2 - 2.0 | Stabilizes the activated intermediate. |
| Amine-containing Molecule | 1.0 - 1.5 | The optimal ratio depends on the reactivity and stability of the amine. |
| DIPEA (optional base) | 1.5 - 2.0 | Can increase the rate of reaction by deprotonating the primary amine. |
Table 2: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| Activation Step | ||
| Solvent | Anhydrous DMF, DCM, or DMSO | Ensure solvents are dry to prevent hydrolysis of the activated intermediate. |
| Temperature | Room Temperature (20-25°C) | |
| Time | 15 - 60 minutes | |
| Conjugation Step | ||
| Solvent | Anhydrous DMF, DCM, or DMSO | The solvent should be compatible with both the activated PEG and the amine-containing molecule. |
| Temperature | Room Temperature (20-25°C) or 4°C | Lower temperatures may be necessary for sensitive molecules. |
| Time | 2 - 24 hours | Reaction progress can be monitored by TLC or LC-MS. |
| pH (for aqueous reactions) | 7.0 - 8.5 | Optimal for the reaction of NHS esters with primary amines. Buffers should not contain primary amines (e.g., Tris).[4][8] |
Experimental Protocols
This protocol describes a general method for coupling this compound to a primary amine in an organic solvent. For aqueous conditions, adjustments to buffers and the use of water-soluble reagents like Sulfo-NHS are recommended.
Materials and Reagents:
-
This compound
-
Amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC•HCl)
-
N-hydroxysuccinimide (NHS)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Quenching solution (e.g., 1 M ethanolamine, glycine, or Tris buffer)
-
Reaction vials and stir bars
-
Inert gas (Argon or Nitrogen)
-
Thin Layer Chromatography (TLC) plates and appropriate mobile phase
-
LC-MS for reaction monitoring and product characterization
-
Purification system (e.g., flash chromatography, preparative HPLC)
Protocol:
-
Preparation of Reactants:
-
Activation of this compound:
-
Conjugation to the Primary Amine:
-
To the activated this compound mixture, add the solution of the amine-containing molecule (1.0-1.5 equivalents).
-
Add DIPEA (1.5-2.0 equivalents) to the reaction mixture. This is particularly useful if the amine is in the form of a salt.
-
Stir the reaction at room temperature for 2-24 hours. The optimal reaction time should be determined by monitoring the reaction progress.[4]
-
-
Reaction Monitoring:
-
Monitor the consumption of the starting materials and the formation of the product by TLC or LC-MS.
-
-
Quenching the Reaction (Optional):
-
If there is an excess of activated PEG-NHS ester, the reaction can be quenched by adding a solution of a primary amine like ethanolamine, glycine, or Tris to a final concentration of 20-50 mM.[7][11]
-
Stir for an additional 15-30 minutes to allow the quenching agent to react with any remaining activated PEG.[7]
-
-
Purification of the Conjugate:
-
The crude reaction mixture can be purified using standard techniques such as flash chromatography on silica gel or preparative reverse-phase HPLC to isolate the desired Boc-protected PEG conjugate.[12][]
-
The choice of purification method will depend on the properties of the resulting conjugate.[][14]
-
-
Characterization:
-
Confirm the identity and purity of the final product using analytical techniques such as LC-MS and NMR.
-
Signaling Pathways and Logical Relationships
The chemical transformation follows a logical progression from activation to conjugation.
Caption: The reaction pathway for EDC/NHS mediated amide bond formation.
References
- 1. t-Boc-N-amido-PEG3-acid - Creative Biolabs [creative-biolabs.com]
- 2. t-Boc-N-amido-PEG3-acid, 1347750-75-7 | BroadPharm [broadpharm.com]
- 3. tebubio.com [tebubio.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 9. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 10. broadpharm.com [broadpharm.com]
- 11. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 12. biopharminternational.com [biopharminternational.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of Boc-N-amido-PEG3-acid in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent. The linker molecule that connects the antibody and the drug payload is a critical component of an ADC, influencing its stability, solubility, pharmacokinetics, and efficacy. Boc-N-amido-PEG3-acid is a heterobifunctional polyethylene glycol (PEG) linker that offers several advantages in ADC development.
The key features of this compound include:
-
Hydrophilic PEG Spacer: The three-unit PEG chain enhances the hydrophilicity of the ADC. This is particularly beneficial for hydrophobic drug payloads, as it can improve solubility, reduce aggregation, and lead to more favorable pharmacokinetic properties.[1][2]
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine allows for a controlled and sequential conjugation strategy. The drug payload can be attached to the linker first, followed by deprotection of the amine to reveal a reactive site for antibody conjugation.
-
Terminal Carboxylic Acid: The carboxylic acid provides a versatile handle for conjugation to amine-containing molecules, such as the drug payload, through the formation of a stable amide bond.[3]
These application notes provide a comprehensive guide to the use of this compound in the synthesis of ADCs, including detailed experimental protocols, data on the impact of PEG linker length, and a diagram of the general mechanism of action.
Data Presentation: Impact of PEG Linker Length on ADC Properties
The length of the PEG linker can significantly influence the properties of an ADC. While specific data for a PEG3 linker is often part of broader studies, the following tables summarize general trends observed with varying PEG chain lengths.
Table 1: Effect of PEG Linker Length on Drug-to-Antibody Ratio (DAR)
| PEG Linker Length | Typical DAR | Key Findings and References |
| Short (e.g., PEG2-PEG4) | May result in lower DAR compared to intermediate lengths. | Shorter linkers may lead to steric hindrance during conjugation, potentially limiting the number of drug molecules that can be attached. |
| Intermediate (e.g., PEG8-PEG12) | Often achieves a higher DAR. | The increased length and flexibility can reduce steric hindrance, allowing for more efficient conjugation.[4] |
| Long (e.g., PEG24 and longer) | DAR may plateau or slightly decrease compared to intermediate lengths. | While providing significant hydrophilicity, very long linkers might introduce other complexities affecting conjugation efficiency.[5] |
Table 2: Effect of PEG Linker Length on In Vitro Cytotoxicity
| PEG Linker Length | In Vitro Cytotoxicity (IC50) | Key Findings and References |
| Short (e.g., PEG2-PEG4) | Generally maintains high potency. | Shorter linkers can lead to more efficient payload release and interaction with the target within the cell.[6] |
| Intermediate (e.g., PEG8-PEG12) | May show a slight decrease in potency. | The longer linker may slightly impede payload release or cellular processing. |
| Long (e.g., PEG24 and longer) | Can lead to a more significant reduction in potency. | Longer PEG chains can sterically hinder the ADC's interaction with the target cell or slow down the release of the cytotoxic payload, leading to a decrease in in vitro cytotoxicity.[7] |
Table 3: Effect of PEG Linker Length on Pharmacokinetics (PK)
| PEG Linker Length | Pharmacokinetic Profile | Key Findings and References |
| Short (e.g., PEG2-PEG4) | Faster clearance and shorter half-life. | ADCs with shorter, less hydrophilic linkers can be more prone to aggregation and clearance from circulation.[6][8] |
| Intermediate (e.g., PEG8-PEG12) | Slower clearance and longer half-life. | The increased hydrophilicity and hydrodynamic radius contribute to improved PK profiles.[8] |
| Long (e.g., PEG24 and longer) | Significantly prolonged half-life. | The enhanced "stealth" properties provided by longer PEG chains can dramatically reduce clearance rates.[5][7] |
Experimental Protocols
The synthesis of an ADC using this compound is a multi-step process. The following protocols provide a general framework. Optimization of reaction conditions (e.g., molar ratios, reaction times, and temperature) is recommended for each specific antibody and drug combination.
Protocol 1: Synthesis of the Drug-Linker Conjugate
This protocol describes the activation of the carboxylic acid on this compound and its conjugation to a drug payload containing a primary or secondary amine.
Materials:
-
This compound
-
Amine-containing drug payload
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification
Procedure:
-
Activation of this compound: a. Dissolve this compound (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF. b. Add EDC (1.1 equivalents) to the solution and stir at room temperature for 1-2 hours to form the NHS ester. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3]
-
Conjugation to the Drug Payload: a. In a separate flask, dissolve the amine-containing drug payload (1 equivalent) in anhydrous DMF. b. Add the activated Boc-N-amido-PEG3-NHS ester solution to the drug solution. c. Add TEA or DIPEA (2-3 equivalents) to the reaction mixture to act as a base. d. Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.
-
Purification of the Drug-Linker Conjugate: a. Upon completion, purify the Boc-protected drug-linker conjugate by RP-HPLC. b. Characterize the purified product by LC-MS to confirm its identity and purity.
Protocol 2: Boc Deprotection of the Drug-Linker Conjugate
This protocol describes the removal of the Boc protecting group to expose the terminal amine for antibody conjugation.
Materials:
-
Boc-protected drug-linker conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected drug-linker conjugate in anhydrous DCM.
-
Add an equal volume of TFA to the solution and stir at room temperature for 1-2 hours. Monitor the deprotection reaction by TLC or LC-MS until the starting material is consumed.[3]
-
Remove the solvent and excess TFA under reduced pressure.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene.
-
The resulting deprotected drug-linker (as a TFA salt) can be used directly in the next step or after neutralization. For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the free amine.[3]
Protocol 3: Conjugation of the Drug-Linker to the Antibody
This protocol describes the conjugation of the deprotected drug-linker to the antibody. This example assumes conjugation to lysine residues via activation of the antibody's carboxyl groups, a less common but feasible approach. A more typical approach involves engineering a thiol-reactive group onto the linker for conjugation to reduced antibody disulfide bonds. For this example, we will proceed with a conceptual lysine-based conjugation.
Materials:
-
Monoclonal antibody
-
Deprotected drug-linker
-
EDC and NHS
-
Conjugation buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) system for purification
Procedure:
-
Antibody Preparation: a. Exchange the antibody into the conjugation buffer at a concentration of 2-10 mg/mL.
-
Activation of Antibody (Conceptual): a. This step is highly dependent on the specific antibody and desired conjugation strategy. For lysine conjugation, one might activate carboxyl groups on the antibody using EDC/NHS, though this can lead to heterogeneity. A more controlled approach involves site-specific modification of the antibody.
-
Conjugation Reaction: a. Add the deprotected drug-linker to the antibody solution at a desired molar excess. b. Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.
-
Quenching the Reaction: a. Add the quenching solution to a final concentration of 20-50 mM to stop the reaction. b. Incubate for 30 minutes at room temperature.[2]
-
Purification of the ADC: a. Purify the ADC from unreacted drug-linker and other reagents using SEC.
-
Characterization of the ADC: a. Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or LC-MS.[] b. Assess the purity and aggregation of the ADC by SEC. c. Confirm the integrity of the ADC by SDS-PAGE and mass spectrometry.
Protocol 4: In Vitro Cytotoxicity Assay
This protocol describes a general method for evaluating the potency of the synthesized ADC in a cancer cell line that expresses the target antigen.
Materials:
-
Target cancer cell line (antigen-positive)
-
Control cell line (antigen-negative)
-
Cell culture medium and supplements
-
Synthesized ADC
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: a. Seed the antigen-positive and antigen-negative cells in separate 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well). b. Incubate the plates overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[5]
-
ADC Treatment: a. Prepare serial dilutions of the ADC in cell culture medium. b. Remove the medium from the wells and add the ADC dilutions. Include untreated cells as a control. c. Incubate the plates for 72-120 hours at 37°C in a 5% CO₂ incubator.[5]
-
Cell Viability Measurement: a. Add the cell viability reagent to each well according to the manufacturer's instructions. b. Incubate for the recommended time. c. Measure the absorbance or luminescence using a plate reader.[7]
-
Data Analysis: a. Calculate the percentage of cell viability relative to the untreated control. b. Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Visualizations
Experimental Workflow
Caption: Workflow for ADC synthesis using this compound.
ADC Mechanism of Action
Caption: General signaling pathway of ADC-mediated cell killing.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. enovatia.com [enovatia.com]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Amide Bond Formation with Boc-N-amido-PEG3-acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the successful amide bond formation using Boc-N-amido-PEG3-acid. This versatile linker is frequently utilized in bioconjugation, proteomics, and drug delivery to connect molecules of interest, such as proteins, peptides, or small molecules, through a stable amide linkage. The presence of a hydrophilic polyethylene glycol (PEG) spacer enhances the solubility and bioavailability of the resulting conjugate.
Overview of Amide Bond Formation
The fundamental reaction involves the coupling of the terminal carboxylic acid of this compound with a primary or secondary amine on a target molecule. This reaction is typically facilitated by a coupling agent that activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine. Common coupling strategies include the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive like N-hydroxysuccinimide (NHS) to improve efficiency and minimize side reactions. Alternatively, uronium-based reagents like HATU offer high efficiency, especially for sterically hindered substrates.
Key Reagents and Their Roles
-
This compound: The core reagent containing a Boc-protected amine, a PEG3 spacer, and a terminal carboxylic acid for conjugation.
-
Coupling Agents (e.g., EDC, DCC, HATU): Activate the carboxylic acid to facilitate amide bond formation.[1][2]
-
Additives (e.g., NHS, HOBt): Form a more stable, amine-reactive intermediate, which can increase reaction efficiency and reduce racemization.[3]
-
Bases (e.g., DIPEA, TEA): Act as proton scavengers to neutralize acids formed during the reaction and to deprotonate the amine nucleophile, increasing its reactivity.[4][5]
-
Solvents (e.g., DMF, DCM, DMSO): Anhydrous, polar aprotic solvents are typically used to dissolve the reactants and facilitate the reaction.[4][6]
Recommended Reaction Conditions
The optimal conditions for amide bond formation can vary depending on the specific amine-containing substrate. However, the following table summarizes generally effective starting conditions for common coupling reagents.
| Parameter | EDC/NHS Coupling | HATU Coupling |
| This compound | 1.0 equivalent | 1.0 equivalent |
| Amine-containing molecule | 1.0 - 1.2 equivalents | 1.0 - 1.2 equivalents |
| Coupling Reagent | EDC (1.1 - 1.5 equivalents) | HATU (1.1 - 1.5 equivalents) |
| Additive | NHS (1.1 - 1.5 equivalents) | Not typically required, but HOBt can be used |
| Base | DIPEA or TEA (2.0 - 3.0 equivalents) | DIPEA or TEA (2.0 - 3.0 equivalents) |
| Solvent | Anhydrous DMF or DCM | Anhydrous DMF or DCM |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 4 - 24 hours | 1 - 4 hours |
Experimental Workflow
The general workflow for the amide coupling reaction is depicted below. This process involves the activation of the carboxylic acid followed by the addition of the amine to form the amide bond.
Caption: General workflow for amide bond formation.
Detailed Experimental Protocols
Protocol using HATU as a Coupling Reagent
This protocol is recommended for a broad range of amines, including those that may be sterically hindered.
Materials:
-
This compound
-
Amine-containing molecule
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Reaction vessel and magnetic stirrer
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Preparation of Reactants:
-
Activation of Carboxylic Acid:
-
Coupling Reaction:
-
Add the solution of the amine-containing molecule to the activated acid mixture.
-
Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by LC-MS or TLC.[4]
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).[4]
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by flash column chromatography.
-
Protocol using EDC/NHS as Coupling Reagents
This is a widely used and cost-effective method for amide bond formation.
Materials:
-
This compound
-
Amine-containing molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Anhydrous DMF or DCM
-
Reaction vessel and magnetic stirrer
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Preparation and Activation:
-
In a reaction vessel under an inert atmosphere, dissolve this compound (1.0 eq), EDC (1.2 eq), and NHS (1.2 eq) in anhydrous DMF or DCM.[7]
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
-
Coupling Reaction:
-
Add the amine-containing molecule (1.0 eq) to the activated acid solution.
-
If the amine is in the form of a salt (e.g., hydrochloride), add a non-nucleophilic base such as DIPEA or TEA (1.0-2.0 eq) to neutralize the acid and deprotonate the amine.
-
Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by LC-MS or TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, if using DCM, wash the reaction mixture with water to remove excess EDC and the urea byproduct.[7]
-
Dry the organic phase over sodium sulfate, filter, and evaporate to obtain the crude product.[7]
-
If using DMF, the product may need to be precipitated or purified using chromatography.
-
Boc Deprotection
Following successful amide bond formation, the Boc protecting group can be removed to yield a free amine, which can be used for subsequent modifications.
Procedure:
-
Dissolve the Boc-protected conjugate in anhydrous Dichloromethane (DCM).
-
Add an equal volume of Trifluoroacetic acid (TFA).[8]
-
Stir the reaction mixture at room temperature for 1-2 hours.[8]
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.[8]
-
Remove the solvent and excess TFA under reduced pressure. To ensure complete removal of residual TFA, co-evaporate the residue with toluene.[8]
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the equivalents of the coupling agent and base. Ensure that all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates. For sterically hindered substrates, switching from EDC/NHS to a more potent coupling agent like HATU may be beneficial.[4]
-
Side Reactions: The formation of N-acylurea byproduct can occur with carbodiimide reagents. Using an additive like HOBt or NHS can help to minimize this.[3]
-
Reaction Monitoring: It is crucial to monitor the reaction progress using appropriate analytical techniques such as TLC or LC-MS to determine the optimal reaction time.
References
- 1. t-Boc-N-amido-PEG3-acid - Creative Biolabs [creative-biolabs.com]
- 2. t-Boc-N-amido-PEG3-acid, 1347750-75-7 | BroadPharm [broadpharm.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. broadpharm.com [broadpharm.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Experimental Use of Boc-N-amido-PEG3-acid as a PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two components.[1] The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.[2]
This document provides detailed application notes and protocols for the experimental use of Boc-N-amido-PEG3-acid, a popular polyethylene glycol (PEG)-based linker, in the synthesis and evaluation of PROTACs. PEG linkers are widely employed to enhance the solubility, cell permeability, and pharmacokinetic profiles of PROTACs.[3] this compound offers a versatile scaffold with a terminal carboxylic acid for conjugation to an amine-functionalized ligand and a Boc-protected amine that can be deprotected for subsequent reaction with a carboxyl-functionalized ligand.[4]
PROTAC Mechanism of Action: A Signaling Pathway Overview
PROTACs function by inducing the ubiquitination and subsequent degradation of a target protein via the ubiquitin-proteasome system (UPS).[5] The process begins with the PROTAC molecule simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex.[6] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, leading to the formation of a polyubiquitin chain. This polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[6]
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
I. Synthesis of a Hypothetical BRD4-targeting PROTAC using this compound
This protocol describes a representative synthesis of a PROTAC targeting the bromodomain-containing protein 4 (BRD4), a well-established cancer target, using pomalidomide as the E3 ligase (Cereblon) ligand.
Step 1: Coupling of Pomalidomide to this compound
-
Activation of Carboxylic Acid: Dissolve this compound (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Amide Bond Formation: In a separate flask, dissolve an amine-functionalized pomalidomide derivative (e.g., 4-aminopomalidomide) (1.1 eq) in anhydrous DMF.
-
Add the pomalidomide solution to the activated linker solution.
-
Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Pomalidomide-PEG3-NH-Boc intermediate.
Step 2: Boc Deprotection
-
Dissolve the Pomalidomide-PEG3-NH-Boc intermediate (1.0 eq) in a 1:1 mixture of DCM and TFA.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting Pomalidomide-PEG3-NH2 intermediate is often used in the next step without further purification.
Step 3: Coupling of BRD4 Ligand (JQ1 derivative)
-
Activation of Carboxylic Acid: In a separate flask, dissolve a carboxylic acid-functionalized JQ1 derivative (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) and stir for 15 minutes at room temperature.
-
Final Amide Bond Formation: Add a solution of the Pomalidomide-PEG3-NH2 intermediate (1.1 eq) in anhydrous DMF to the activated JQ1 derivative.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Purification and Characterization: Purify the final PROTAC product by preparative HPLC.
-
Characterize the purified PROTAC by NMR and high-resolution mass spectrometry (HRMS).
Caption: General workflow for PROTAC synthesis.
II. Evaluation of PROTAC Efficacy
A. Western Blot for Target Protein Degradation
This is a standard technique to measure the levels of a specific protein in a cell lysate.
-
Cell Culture and Treatment: Seed cells expressing the target protein (e.g., HeLa or 293T cells for BRD4) in a multi-well plate and allow them to adhere.
-
Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin), followed by an appropriate HRP-conjugated secondary antibody.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.[6]
B. Ternary Complex Formation Assays
Assessing the formation of the ternary complex is crucial for understanding PROTAC mechanism of action. Several biophysical techniques can be employed:
-
Surface Plasmon Resonance (SPR): Immobilize one protein (e.g., the E3 ligase) on the sensor chip and flow the other protein (POI) with and without the PROTAC.
-
Isothermal Titration Calorimetry (ITC): Titrate the PROTAC into a solution containing one of the proteins, and then titrate the second protein into the PROTAC-protein complex.
-
NanoBRET™ Assay: A live-cell assay where the target protein is fused to NanoLuc® luciferase and the E3 ligase is fused to HaloTag®. PROTAC-induced proximity results in bioluminescence resonance energy transfer (BRET).
C. Cell Viability Assay
To assess the functional consequence of target protein degradation, a cell viability assay is performed.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for a BRD4-targeting PROTAC) in a 96-well plate.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for 72 hours.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® or MTS reagent) and measure the signal (luminescence or absorbance) according to the manufacturer's protocol.
-
Data Analysis: Normalize the data to vehicle-treated controls and plot cell viability against PROTAC concentration to determine the GI50 (half-maximal growth inhibition) value.
Caption: Experimental workflow for PROTAC evaluation.
Data Presentation: Quantitative Comparison of Linker Performance
While specific data for PROTACs synthesized with this compound is not extensively published, the following table summarizes representative data for BRD4-targeting PROTACs with varying short PEG linker lengths to illustrate the impact of linker composition on degradation efficiency.[7] The optimal linker length is highly dependent on the specific POI and E3 ligase pair and must be determined empirically.[3]
| PROTAC (Hypothetical) | Linker Composition | Target Protein | E3 Ligase | DC50 (nM) [a] | Dmax (%) [b] |
| BRD4-Degrader-PEG2 | PEG2 | BRD4 | Cereblon | 50-100 | >90 |
| BRD4-Degrader-PEG3 | PEG3 | BRD4 | Cereblon | 10-50 | >95 |
| BRD4-Degrader-PEG4 | PEG4 | BRD4 | Cereblon | 20-80 | >90 |
| BRD4-Degrader-Alkyl | C8 Alkyl Chain | BRD4 | Cereblon | >500 | <70 |
Data Footnotes: [a] DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[7] [b] Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.[7]
Note: The data presented for the PEG3 linker is hypothetical and for illustrative purposes. Actual values must be determined experimentally.
Conclusion
This compound is a valuable and versatile building block for the synthesis of PROTACs. Its PEG composition can confer favorable physicochemical properties, while its functional handles allow for a modular and flexible approach to PROTAC design. The detailed protocols and workflows provided herein serve as a comprehensive guide for researchers in the synthesis and evaluation of novel PROTACs utilizing this linker. The rational design and empirical optimization of linkers like this compound are paramount in the development of the next generation of highly potent and selective targeted protein degraders.
References
- 1. researchgate.net [researchgate.net]
- 2. N-(Boc-PEG3)-N-Bis(PEG3-Acid) - CD Bioparticles [cd-bioparticles.net]
- 3. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 4. Targeting EGFR with molecular degraders as a promising strategy to overcome resistance to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treatment of Cancer and Alzheimer’s Disease by PROTAC Degradation of EGFR - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Boc-N-amido-PEG3-acid Reaction Products
AN-001 | For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive protocol for the purification of Boc-N-amido-PEG3-acid from a crude reaction mixture using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). This compound is a valuable heterobifunctional linker used in bioconjugation and drug delivery, and achieving high purity is crucial for subsequent applications.[1][2] This document outlines the necessary materials, instrumentation, and a detailed step-by-step procedure for purification, along with methods for purity analysis of the collected fractions.
Introduction
This compound is a polyethylene glycol (PEG) linker that contains a Boc-protected amine and a terminal carboxylic acid.[3][4] The hydrophilic PEG spacer enhances the solubility of the conjugate in aqueous media.[2][3] The synthesis of this linker can result in a mixture of the desired product, unreacted starting materials, and other byproducts. Therefore, a robust purification method is essential to ensure the quality and reliability of the final product for downstream applications in drug development and bioconjugation.[1] Reversed-phase HPLC is a powerful technique for the separation of PEGylated compounds based on their hydrophobicity.[5][6][7]
Experimental Protocols
-
Instrumentation:
-
Preparative HPLC system with a gradient pump and a UV detector.
-
Analytical HPLC system with a UV detector or an Evaporative Light Scattering Detector (ELSD) for purity analysis.[8]
-
Mass Spectrometer (optional, for fraction confirmation).
-
Lyophilizer or rotary evaporator for solvent removal.
-
-
Columns:
-
Preparative C18 reversed-phase column (e.g., 19 x 250 mm, 5 µm particle size).
-
Analytical C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[9]
-
-
Reagents and Solvents:
-
Crude this compound reaction mixture.
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade.
-
Trifluoroacetic acid (TFA), HPLC grade.
-
Formic acid (optional, as a milder alternative to TFA).[1]
-
-
Sample Preparation:
-
System Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A / 5% Mobile Phase B) for at least 5-10 column volumes or until a stable baseline is achieved.
-
Sample Injection: Inject the prepared crude sample onto the column.
-
Gradient Elution: Begin the gradient elution to separate the components of the reaction mixture. A typical gradient is shown in the data table below. The gradient should be shallow to ensure good resolution between the desired product and impurities.
-
Fraction Collection: Collect fractions based on the UV chromatogram, typically monitoring at ~214 nm for the amide bond.[1] Collect peaks that correspond to the expected retention time of this compound.
-
Product Isolation: Combine the fractions containing the pure product. Remove the organic solvent using a rotary evaporator and lyophilize the aqueous solution to obtain the purified product as a solid.
-
System and Sample Preparation: Prepare the analytical HPLC system with a C18 column and the same mobile phases as the preparative method. Dissolve a small amount of the purified product in a 50:50 mixture of Mobile Phase A and B.[9]
-
Analysis: Inject the sample and run the analytical gradient.
-
Purity Calculation: Determine the purity of the sample by calculating the peak area of the main component relative to the total peak area of all components in the chromatogram.[9]
Data Presentation
The following table summarizes typical HPLC conditions and expected results for the purification and analysis of this compound.
| Parameter | Preparative HPLC | Analytical HPLC |
| Column | C18, 19 x 250 mm, 5 µm | C18, 4.6 x 250 mm, 5 µm[9] |
| Mobile Phase A | 0.1% TFA in Water[1] | 0.1% TFA in Water[9] |
| Mobile Phase B | 0.1% TFA in Acetonitrile[1] | 0.1% TFA in Acetonitrile[9] |
| Flow Rate | 15-20 mL/min | 1 mL/min[7] |
| Gradient | 5-50% B over 30 min, then 50-95% B over 5 min[1] | 10-70% B over 20 min |
| Detection Wavelength | ~214 nm[1] | ~214 nm |
| Expected Retention Time | Dependent on specific system and gradient | Dependent on specific system and gradient |
| Expected Purity | >95% | >98% |
| Expected Yield | 50-70% (highly dependent on crude purity) | N/A |
Mandatory Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Logical relationship of synthesis, purification, and analysis.
Conclusion
The protocol described in this application note provides a reliable method for the purification of this compound reaction products using preparative RP-HPLC. The use of a C18 column with an acetonitrile/water gradient containing TFA allows for effective separation of the desired product from common impurities. Subsequent analysis by analytical HPLC can confirm the purity of the final product, ensuring its suitability for sensitive applications in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. t-Boc-N-Amido-PEG3-acid | CAS: 1347750-75-7 | AxisPharm [axispharm.com]
- 3. t-Boc-N-amido-PEG3-acid, 1347750-75-7 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Bioconjugation Using PEGylated Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation, the covalent attachment of molecules to biomolecules, is a cornerstone of modern biotechnology and pharmaceutical development. Polyethylene glycol (PEG) linkers have become indispensable tools in this field, prized for their ability to enhance the therapeutic properties of proteins, peptides, antibodies, and small molecules. The process of attaching PEG chains, known as PEGylation, can significantly improve a molecule's solubility, stability, and pharmacokinetic profile while reducing its immunogenicity.[1][2][3]
These application notes provide a comprehensive overview of bioconjugation techniques utilizing PEGylated linkers, with a focus on practical applications in drug development. Detailed experimental protocols for common PEGylation chemistries and characterization methods are provided to guide researchers in their bioconjugation endeavors.
Key Advantages of Using PEGylated Linkers in Bioconjugation
The use of PEGylated linkers offers a multitude of benefits for therapeutic molecules:
-
Improved Solubility and Stability: The hydrophilic nature of PEG can significantly increase the solubility of hydrophobic drugs and prevent aggregation of protein-based therapeutics.[1][4]
-
Enhanced Pharmacokinetics: PEGylation increases the hydrodynamic radius of a molecule, which reduces renal clearance and prolongs its circulation half-life in the bloodstream.[1][5] This leads to sustained therapeutic effects and potentially less frequent dosing.
-
Reduced Immunogenicity: The flexible PEG chains can shield antigenic epitopes on the surface of protein drugs, reducing the likelihood of an immune response.[4]
-
Increased Drug-to-Antibody Ratios (DARs): In the context of antibody-drug conjugates (ADCs), PEG linkers can mitigate the hydrophobicity of the payload, allowing for higher DARs without compromising the stability of the ADC.[2][6]
Data Presentation: Comparative Analysis of PEGylated Linkers
The choice of PEG linker length and architecture is a critical consideration in the design of bioconjugates, as it directly impacts their therapeutic efficacy and pharmacokinetic properties. The following tables summarize quantitative data from various studies to illustrate these effects.
Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity of a Trastuzumab-DM1 ADC
| Linker | Target Cell Line | IC50 (ng/mL) | Relative Potency vs. No PEG |
| No PEG | SK-BR-3 (HER2+) | ~20-40 | 1.0 |
| PEG3 (Short) | SK-BR-3 (HER2+) | ~25-50 | Slight decrease |
| PEG6 (Medium) | SK-BR-3 (HER2+) | ~30-60 | Moderate decrease |
| PEG12 (Long) | SK-BR-3 (HER2+) | ~40-80 | Substantial decrease |
Note: Data are illustrative and synthesized from multiple sources. Absolute IC50 values are highly dependent on the specific antibody, payload, cell line, and experimental conditions.[2]
Table 2: Effect of PEG Linker Length on the Pharmacokinetics of a Non-binding IgG-MMAE ADC (DAR8)
| Linker | Clearance (mL/day/kg) | Relative Clearance vs. No PEG |
| No PEG | ~8.5 | 1.0 |
| PEG3 (Short) | ~4.8 | ~0.56 |
| PEG6 (Medium) | ~4.0 | ~0.47 |
| PEG12 (Long) | ~2.5 | ~0.29 |
Note: Data are illustrative and synthesized from multiple sources.[2]
Table 3: In Vivo Efficacy of an Anti-FRα ADC with Varying PEG Linker Lengths in a Murine FRα Model
| Linker | Tumor Growth Inhibition |
| No PEG | ~11% |
| PEG2/PEG4 | ~35-45% |
| PEG8/PEG12/PEG24 | ~75-85% |
Note: Data are illustrative and synthesized from multiple sources.[2][7]
Table 4: Comparison of Linear vs. Branched PEG Linkers on ADC Properties
| Feature | Linear PEG Linker | Branched PEG Linker (e.g., NH-bis(PEG3-Boc)) |
| Conjugation Efficiency | Variable, can lead to heterogeneous products | Can be quantitative with enzymatic methods, leading to homogenous products |
| Solubility Enhancement | Good | Excellent, superior shielding effect |
| Maximum Tolerated DAR | Typically lower | Higher, reduces aggregation of hydrophobic payloads |
| In Vivo Stability | Generally good | Can be superior due to enhanced shielding |
| Pharmacokinetics | Improved half-life | Can offer further improvements in circulation time |
Note: This table provides a qualitative comparison based on general findings in the literature.[4]
Experimental Protocols
The following protocols provide detailed methodologies for common bioconjugation and characterization workflows using PEGylated crosslinkers.
Protocol 1: Amine-Reactive PEGylation using an NHS-Ester PEG Linker
This protocol describes the conjugation of an amine-reactive PEG linker to a protein via its lysine residues.
Materials:
-
Protein to be PEGylated in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)
-
NHS-Ester PEG linker (e.g., mPEG-NHS)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX))
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is at a concentration of 2-10 mg/mL in an amine-free buffer. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into PBS.
-
-
PEG Linker Preparation:
-
Allow the NHS-Ester PEG linker to equilibrate to room temperature before opening the vial to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution of the NHS-Ester PEG linker in anhydrous DMSO or DMF. Do not store the stock solution as the NHS ester is susceptible to hydrolysis.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved NHS-Ester PEG linker to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Gently mix the reaction solution. Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-Ester PEG linker.
-
-
Purification of the PEGylated Protein:
-
Remove unreacted PEG linker and other small molecules by SEC or IEX.
-
For SEC, use a column with an appropriate molecular weight cutoff to separate the PEGylated protein from the smaller, unreacted PEG linker.
-
For IEX, the PEGylation of the protein will alter its surface charge, allowing for separation from the un-PEGylated protein.
-
-
Characterization:
-
Analyze the purified PEGylated protein using SDS-PAGE to visualize the increase in molecular weight. The PEGylated protein will appear as a higher molecular weight band, which may be more diffuse than the unmodified protein.
-
Use Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) to determine the molecular weight of the conjugate and the degree of PEGylation (the number of PEG chains attached per protein molecule).
-
Protocol 2: Thiol-Reactive PEGylation using a Maleimide-PEG Linker
This protocol describes the site-specific conjugation of a thiol-reactive PEG linker to a protein's cysteine residues.
Materials:
-
Protein with accessible cysteine residues in a thiol-free buffer (e.g., PBS, pH 6.5-7.5)
-
Maleimide-PEG linker
-
Reducing agent (if cysteine residues are in a disulfide bond, e.g., TCEP)
-
Degassing equipment
-
Purification system (e.g., SEC or Hydrophobic Interaction Chromatography (HIC))
Procedure:
-
Protein Preparation:
-
If the target cysteine residues are involved in disulfide bonds, they must first be reduced. Incubate the protein with a 5-10 fold molar excess of a reducing agent like TCEP for 1-2 hours at room temperature.
-
Remove the excess reducing agent using a desalting column.
-
Degas all buffers to prevent re-oxidation of the free thiols.
-
-
PEG Linker Preparation:
-
Dissolve the Maleimide-PEG linker in a suitable buffer (e.g., PBS, pH 7.0) to create a stock solution (e.g., 10 mg/mL).
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved Maleimide-PEG linker to the protein solution.
-
Gently mix and incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
-
Purification of the PEGylated Protein:
-
Separate the PEGylated protein from unreacted PEG linker and protein using SEC or HIC.
-
HIC can be particularly useful for separating PEGylated species, as the addition of the PEG chain can alter the hydrophobicity of the protein.
-
-
Characterization:
-
Confirm successful conjugation and determine the degree of PEGylation using SDS-PAGE and Mass Spectrometry as described in Protocol 1.
-
Visualizations
General Workflow for Antibody-Drug Conjugate (ADC) Production using a PEGylated Linker
Caption: General workflow for ADC production with a PEG linker.
Reaction Scheme for Amine-Reactive PEGylation
Caption: Amine-reactive PEGylation reaction scheme.
Reaction Scheme for Thiol-Reactive PEGylation
Caption: Thiol-reactive PEGylation reaction scheme.
References
Application Notes and Protocols for Surface Modification of Nanoparticles using Boc-N-amido-PEG3-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems and diagnostic agents. Poly(ethylene glycol) (PEG) linkers are widely employed to enhance the biocompatibility and circulation half-life of nanoparticles by reducing non-specific protein adsorption and clearance by the mononuclear phagocyte system. This "stealth" property is crucial for effective targeted therapies.[1]
Boc-N-amido-PEG3-acid is a heterobifunctional linker designed for the versatile and controlled surface functionalization of nanoparticles. This linker features a terminal carboxylic acid group for covalent attachment to amine-functionalized nanoparticles and a tert-butyloxycarbonyl (Boc)-protected amine. The Boc protecting group allows for a multi-step modification strategy, where the linker is first conjugated to the nanoparticle surface, followed by the deprotection of the amine to enable the attachment of targeting ligands, imaging agents, or therapeutic molecules.[2][3][4] This document provides detailed protocols for the surface modification of nanoparticles using this compound, including characterization methods and expected outcomes.
Key Applications
-
Prolonged Systemic Circulation: The PEG component imparts "stealth" characteristics, which can increase the in vivo circulation time of nanoparticles.[5][6]
-
Targeted Drug Delivery: The deprotected terminal amine serves as a conjugation point for targeting moieties like antibodies or peptides, enabling specific delivery to target tissues.
-
Multi-functional Nanoplatforms: The stepwise conjugation process allows for the creation of nanoparticles with multiple functionalities, such as targeting and therapy.
-
Controlled Surface Chemistry: The use of a protected amine allows for precise control over the introduction of reactive groups on the nanoparticle surface.
Experimental Protocols
Protocol 1: Conjugation of this compound to Amine-Functionalized Nanoparticles
This protocol describes the covalent attachment of this compound to nanoparticles with primary amine groups on their surface using carbodiimide chemistry.
Materials:
-
Amine-functionalized nanoparticles (e.g., silica, iron oxide, or polymeric nanoparticles)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (e.g., 0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS) (pH 7.4)
-
Quenching solution (e.g., hydroxylamine or Tris buffer)
-
Centrifugal filter units or dialysis membrane for purification
Procedure:
-
Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in MES buffer to a desired concentration (e.g., 1-10 mg/mL).
-
Activation of Carboxyl Groups:
-
In a separate tube, dissolve this compound, EDC, and NHS in MES buffer. A molar ratio of 1:2:2 (this compound:EDC:NHS) is recommended as a starting point.
-
Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid group of the PEG linker, forming an NHS ester intermediate.
-
-
Conjugation Reaction:
-
Add the activated this compound solution to the nanoparticle suspension.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.
-
-
Quenching: Add the quenching solution to the reaction mixture to a final concentration of 10-20 mM and incubate for 15 minutes to deactivate any unreacted NHS esters.
-
Purification: Purify the Boc-protected PEGylated nanoparticles by repeated centrifugation and resuspension in PBS or by dialysis against PBS to remove excess reagents and byproducts.
Protocol 2: Deprotection of the Boc Group
This protocol outlines the removal of the Boc protecting group from the surface-conjugated this compound to expose the terminal primary amine for subsequent functionalization.
Materials:
-
Boc-protected PEGylated nanoparticles
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Phosphate-buffered saline (PBS) (pH 7.4)
-
Centrifugal filter units or dialysis membrane
Procedure:
-
Reaction Setup: Resuspend the lyophilized or dried Boc-protected PEGylated nanoparticles in DCM.
-
Deprotection Reaction: Add TFA to the nanoparticle suspension. A common concentration range for TFA is 20-50% (v/v) in DCM.
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature with gentle mixing.
-
Solvent Removal: Remove the DCM and TFA, for example, by rotary evaporation or under a stream of inert gas.
-
Neutralization and Purification:
-
Resuspend the nanoparticles in PBS (pH 7.4) to neutralize the trifluoroacetate salt of the amine.
-
Wash the deprotected, amine-functionalized PEGylated nanoparticles extensively with PBS using centrifugal filters or dialysis to remove residual TFA salts and byproducts.
-
Characterization of Surface Modified Nanoparticles
Thorough characterization is essential to confirm the successful surface modification of the nanoparticles at each step.
| Characterization Technique | Purpose | Expected Outcome after PEGylation | Expected Outcome after Boc Deprotection |
| Dynamic Light Scattering (DLS) | To measure the hydrodynamic diameter and size distribution. | Increase in hydrodynamic diameter due to the PEG layer.[6][7] | Minimal change in hydrodynamic diameter. |
| Zeta Potential Analysis | To determine the surface charge of the nanoparticles. | A shift in zeta potential towards neutral, depending on the initial surface charge and PEG density.[6] | A shift to a more positive zeta potential due to the presence of the primary amine group. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the functional groups present on the nanoparticle surface. | Appearance of characteristic PEG peaks (e.g., C-O-C stretching) and amide bond peaks.[8][9] | Disappearance of the Boc-related peaks (e.g., C=O stretching of the carbamate). |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition of the nanoparticle surface. | Increase in the atomic percentage of Carbon and Oxygen, and the appearance of Nitrogen. | A change in the N 1s core level spectrum, indicating the conversion of the protected amine to a primary amine. |
| Thermogravimetric Analysis (TGA) | To quantify the amount of PEG linker grafted onto the nanoparticle surface. | A weight loss step corresponding to the decomposition of the organic PEG layer. | A slight weight loss compared to the Boc-protected nanoparticles due to the removal of the Boc group. |
Data Presentation
The following tables summarize representative quantitative data obtained from the characterization of nanoparticles at different stages of surface modification.
Table 1: Hydrodynamic Diameter and Polydispersity Index (PDI)
| Nanoparticle Sample | Average Hydrodynamic Diameter (nm) | PDI |
| Bare Amine-Functionalized Nanoparticles | 100 ± 5 | 0.15 |
| This compound Conjugated Nanoparticles | 120 ± 7 | 0.18 |
| Amine-PEG3-Functionalized Nanoparticles (after Boc deprotection) | 118 ± 6 | 0.17 |
Table 2: Zeta Potential Measurements
| Nanoparticle Sample | Zeta Potential (mV) in PBS (pH 7.4) |
| Bare Amine-Functionalized Nanoparticles | +25 ± 3 |
| This compound Conjugated Nanoparticles | +5 ± 2 |
| Amine-PEG3-Functionalized Nanoparticles (after Boc deprotection) | +15 ± 2.5 |
Visualizations
Caption: Overall workflow for nanoparticle surface modification.
References
- 1. benchchem.com [benchchem.com]
- 2. t-Boc-N-Amido-PEG3-acid | CAS: 1347750-75-7 | AxisPharm [axispharm.com]
- 3. t-Boc-N-amido-PEG3-acid, 1347750-75-7 | BroadPharm [broadpharm.com]
- 4. t-Boc-N-amido-PEG3-acid - Creative Biolabs [creative-biolabs.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. krishisanskriti.org [krishisanskriti.org]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Boc-N-amido-PEG3-acid Deprotection
Welcome to the technical support center for troubleshooting issues related to the deprotection of Boc-N-amido-PEG3-acid. This guide is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common challenges encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my Boc deprotection of this compound incomplete?
Incomplete Boc deprotection is a common issue that can arise from several factors. The cleavage of the Boc group is an acidolysis reaction, and its efficiency is highly dependent on reaction conditions.[1]
Common Causes:
-
Insufficient Acid Strength or Concentration: The rate of Boc cleavage is sensitive to the concentration and strength of the acid used.[2] While Trifluoroacetic acid (TFA) is standard, its concentration may need optimization. A 55% TFA solution in Dichloromethane (DCM) has been shown to be more effective than 100% TFA in some cases, likely due to better resin swelling and solvent transfer in solid-phase synthesis.[1][3]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process.[1] Reactions performed at 0°C to prevent side reactions may require longer durations. Most deprotections are run for 30 minutes to 2 hours at room temperature.[4]
-
Steric Hindrance: The polyethylene glycol (PEG) chain, although short in this case (n=3), can create a sterically hindered environment around the Boc-protected amine, slowing the reaction rate.[1][2]
-
Solvent Issues: The chosen solvent must fully dissolve both the PEGylated substrate and the acid. Dichloromethane (DCM) is a widely used and effective solvent for this purpose.[1][5]
-
Moisture: Water in the reaction can compete with the substrate for the acid, potentially reducing the effective acid concentration.
Q2: I am observing side products after the deprotection reaction. What could be the cause?
The generation of the tert-butyl cation (tBu⁺) during Boc removal can lead to side reactions.[6]
Potential Side Reactions:
-
Alkylation: The reactive tBu⁺ electrophile can alkylate nucleophilic sites on your molecule.[2][6] While this compound itself lacks highly susceptible groups like thiols, this can be a concern if other sensitive molecules are present.
-
Cleavage of Other Acid-Sensitive Groups: If your full conjugate contains other acid-labile protecting groups or linkers, they may be partially or fully cleaved under the deprotection conditions.[1] One user reported that TFA treatment resulted in a 10-20% loss of their ester bonds.[1]
Q3: How can I monitor the progress of the deprotection reaction?
Regularly monitoring the reaction is crucial for determining the optimal reaction time and ensuring complete conversion.
Recommended Analytical Methods:
-
Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively track the disappearance of the starting material (less polar) and the appearance of the product (more polar amine salt).[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate monitoring of the consumption of starting material and formation of the product, confirming the mass of the desired deprotected molecule.[5][7]
-
¹H NMR Spectroscopy: Can confirm the removal of the Boc group by the disappearance of the characteristic singlet peak of the tert-butyl protons (~1.4 ppm).[7]
Q4: What is the recommended work-up procedure after deprotection with TFA?
The final product is a TFA salt of the amine, which may need to be neutralized for subsequent steps.
-
Evaporation of Acid: For volatile acids like TFA, removal under reduced pressure (rotoevaporation) is common. Co-evaporation with a solvent like toluene can help remove residual traces.[1]
-
Precipitation: The deprotected PEG-linker salt can often be precipitated by adding the reaction mixture to a cold non-polar solvent, such as diethyl ether or methyl tert-butyl ether (MTBE).[1][2]
-
Aqueous Workup: To neutralize the TFA salt, the residue can be dissolved in an organic solvent and washed with a mild basic aqueous solution (e.g., saturated sodium bicarbonate). This should be done carefully to avoid hydrolysis of any base-labile groups.[1]
Data Presentation
Table 1: Common Acidic Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Typical Temperature (°C) | Typical Time |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v)[1] | Dichloromethane (DCM)[1] | 0 to Room Temp[4] | 30 min - 2 hr[4] |
| Hydrochloric Acid (HCl) | 4 M[8] | 1,4-Dioxane[8] | Room Temp | 30 min - 2 hr |
Table 2: Comparison of Analytical Methods for Reaction Monitoring
| Method | Principle | Information Provided | Advantages | Limitations |
| TLC | Polarity-based separation | Qualitative assessment of reaction completion.[7] | Fast, inexpensive, simple setup.[7] | Provides limited structural information.[7] |
| LC-MS | Separation by chromatography, detection by mass | Quantitative tracking of reactants and products, mass confirmation.[9] | Highly sensitive and specific. | Requires more complex instrumentation. |
| ¹H NMR | Nuclear magnetic resonance of protons | Confirms disappearance of the Boc group's 9H singlet.[7] | Provides detailed structural information.[7] | Requires a pure sample for clarity; may not be ideal for real-time monitoring.[7] |
| FTIR | Infrared absorption by chemical bonds | Confirms disappearance of the carbamate C=O stretch (1680-1720 cm⁻¹).[7] | Fast and non-destructive. | Can be difficult to interpret in complex molecules; N-H bands may be broad.[10] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA/DCM
This protocol outlines a standard procedure for the solution-phase deprotection of this compound.
-
Dissolution: Dissolve the Boc-protected PEG linker in anhydrous Dichloromethane (DCM) in a round-bottom flask to a concentration of 0.1-0.2 M.[1]
-
Cooling: Cool the solution to 0°C in an ice bath. This helps to minimize potential side reactions.[5]
-
Acid Addition: Slowly add an equal volume of Trifluoroacetic acid (TFA) to the solution (for a 50% v/v final concentration).[5] If side reactions with t-butyl cations are a concern, scavengers like triisopropylsilane (TIS) can be added (2.5-5% v/v).[1]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 30-60 minutes until the starting material is fully consumed (typically 1-2 hours).[1]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.[1]
-
Co-evaporate with toluene (3x) to remove residual TFA.[1]
-
The resulting amine TFA salt can often be used directly or precipitated by adding to cold diethyl ether.[1]
-
For neutralization, dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[1]
-
Protocol 2: Monitoring Deprotection by LC-MS
-
Calibration: Prepare a calibration curve using known concentrations of both the starting material (this compound) and the expected product (amino-PEG3-acid).
-
Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 120 min), withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it significantly in a mobile phase that contains a neutralizing agent (e.g., a small amount of ammonium hydroxide in the LC-MS buffer).[1]
-
Analysis: Inject the quenched sample into the LC-MS system.
-
Quantification: Determine the percentage of starting material remaining and product formed at each time point by comparing the peak areas to the calibration curve.
Visualizations
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Caption: Standard experimental workflow for Boc deprotection.
Caption: Logical relationship of factors affecting deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
optimizing reaction yield for Boc-N-amido-PEG3-acid coupling
Technical Support Center: Amide Coupling Reactions
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the amide coupling of Boc-N-amido-PEG3-acid with primary amines.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for coupling this compound with an amine?
A1: The coupling reaction involves the activation of the carboxylic acid group on the this compound to make it susceptible to nucleophilic attack by a primary amine. This is typically achieved using a coupling reagent, such as a carbodiimide (e.g., EDC), which forms a highly reactive O-acylisourea intermediate. This intermediate then reacts with the amine to form a stable amide bond. To improve efficiency and minimize side reactions, additives like HOBt or NHS are often included.[1][2]
Q2: Which coupling reagent should I choose? EDC/HOBt or a uronium salt like HATU?
A2: The choice depends on the complexity and steric hindrance of your amine substrate.
-
EDC/HOBt: This is a cost-effective and widely used combination suitable for many standard couplings. EDC is a water-soluble carbodiimide, which simplifies purification as the urea byproduct can be removed with an aqueous wash.[2][3]
-
HATU: This is a more powerful uronium-based reagent that is often more effective for sterically hindered amines or challenging couplings where EDC/HOBt may give low yields.[4][5][6] HATU generally leads to faster reactions and can reduce the risk of epimerization for chiral molecules.[6]
Q3: Can I perform this reaction in an aqueous solution?
A3: Yes, if you use a water-soluble coupling reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[2] EDC is specifically designed for aqueous environments and is often used for conjugating molecules to proteins and other biomolecules.[2][7][8] However, for many small molecule couplings, anhydrous organic solvents like DMF, DCM, or acetonitrile are preferred to prevent hydrolysis of activated intermediates.[3][9]
Q4: How can I monitor the progress of my reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A common method is to spot the reaction mixture over time and observe the consumption of the starting materials (this compound and your amine) and the appearance of the new, more nonpolar product spot (the coupled amide).
Troubleshooting Guide: Low Reaction Yield
Low or no yield is one of the most common issues in amide coupling. The following guide helps diagnose and solve potential problems.
Logical Troubleshooting Flowchart
Caption: Troubleshooting logic for low-yield amide coupling reactions.
| Issue | Possible Cause | Recommended Solution |
| No Product Formation | Inactive Coupling Reagents: Carbodiimides like EDC are moisture-sensitive. Older bottles may be hydrolyzed and inactive.[3] | Use a fresh bottle of the coupling reagent stored under inert gas or in a desiccator. Consider switching to a more robust uronium/phosphonium salt like HATU or PyBOP, especially for difficult couplings.[5][10] |
| Poor Solubility: One or more reactants are not fully dissolved in the chosen solvent. | Switch to a more polar aprotic solvent like anhydrous DMF or NMP to ensure all components are in solution.[5][9] | |
| Low Yield | N-acylurea Formation: The reactive O-acylisourea intermediate can rearrange to an unreactive N-acylurea byproduct, consuming your activated acid. This is a major side reaction with carbodiimides.[1][2] | Add 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives rapidly convert the O-acylisourea to a more stable activated ester, which is less prone to rearrangement but still highly reactive with the amine.[2][11] |
| Steric Hindrance: The amine substrate is bulky, preventing efficient nucleophilic attack on the activated carboxylic acid.[5][12][13] | 1. Switch to a more powerful coupling reagent like HATU, HBTU, or COMU, which are designed to overcome steric hindrance.[5][6][12] 2. Increase the reaction temperature slightly (e.g., to 40°C) or allow for a longer reaction time.[5][13] | |
| Incorrect Stoichiometry: Insufficient coupling reagent to activate all of the carboxylic acid. | Use a slight excess (1.1-1.5 equivalents) of the coupling reagents (e.g., EDC and HOBt) relative to the limiting reagent (usually the acid or amine).[9] | |
| Suboptimal pH/Base: If a base is required (e.g., with HATU or when using an amine salt), an incorrect choice can hinder the reaction. | Use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA). Avoid primary or secondary amine bases which can compete in the coupling.[5][9] For EDC couplings, the optimal pH for activation is often mildly acidic (pH 4-6).[14] | |
| Difficult Purification | Urea Byproducts: The byproduct from carbodiimide reagents (e.g., DCU from DCC) can be difficult to remove. | Use EDC, as its urea byproduct is water-soluble and can be removed with an aqueous workup.[2] If using DCC, the insoluble DCU can often be removed by filtration. |
| Purification of PEGylated Product: The hydrophilic and flexible nature of the PEG chain can make purification challenging, leading to issues like streaking on silica gel or poor separation.[15][16] | Ion-exchange chromatography is often the method of choice for purifying PEGylated molecules, as it separates based on charge differences which may be altered by the PEGylation.[15][] Size-exclusion chromatography (SEC) can also be effective for separating the PEGylated product from unreacted starting materials.[][18] |
Data & Reagent Comparison
Table 1: Comparison of Common Amide Coupling Reagents
| Reagent Class | Examples | Pros | Cons | Best For |
| Carbodiimides | EDC, DCC, DIC | Cost-effective; EDC is water-soluble, simplifying workup.[2] | Prone to N-acylurea side reaction (requires HOBt);[1][2] risk of epimerization; DCC byproduct (DCU) can be hard to remove. | Standard, non-hindered couplings; biomolecule conjugation (EDC).[4] |
| Uronium/Aminium Salts | HATU, HBTU, TBTU | High coupling efficiency, fast reaction rates, low epimerization risk.[4][6] | More expensive; can react with the amine if used in large excess.[6] | Sterically hindered substrates, complex fragments, and when minimizing racemization is critical.[4][5] |
| Phosphonium Salts | PyBOP, BOP | High efficiency with low racemization risk.[4] | More expensive; byproducts can be difficult to remove. | Similar applications to uronium salts, particularly for challenging couplings. |
| Next-Generation Uronium | COMU | More reactive and soluble than HATU/HBTU;[6][19] requires only 1 equivalent of base; reaction progress can be monitored by color change.[19] | Higher cost. | The most challenging couplings where other reagents fail.[19] |
Experimental Protocols & Workflow
General Protocol for this compound Coupling using EDC/HOBt
This protocol is a general guideline and should be optimized for your specific amine substrate.
-
Preparation:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
-
Activation:
-
Add EDC·HCl (1.2 eq) to the cooled solution.
-
Stir the mixture at 0°C for 15-30 minutes. This pre-activation step allows the formation of the HOBt-ester, minimizing side reactions.[9]
-
-
Coupling:
-
In a separate flask, dissolve your amine (1.1 eq) in a minimal amount of anhydrous DMF. If your amine is a hydrochloride salt, add a non-nucleophilic base like DIPEA (1.5-2.0 eq).
-
Add the amine solution dropwise to the activated acid solution at 0°C.
-
Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.
-
-
Monitoring:
-
Monitor the reaction by TLC or LC-MS until the starting acid is consumed.
-
-
Workup & Purification:
-
Dilute the reaction mixture with an organic solvent like Ethyl Acetate.
-
Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine to remove excess reagents, the water-soluble urea byproduct, and HOBt.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography or another suitable method like ion-exchange chromatography.[15][]
-
Experimental Workflow Diagram
Caption: General workflow for EDC/HOBt mediated amide coupling.
References
- 1. Carbodiimide - Wikipedia [en.wikipedia.org]
- 2. peptide.com [peptide.com]
- 3. reddit.com [reddit.com]
- 4. jpt.com [jpt.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biopharminternational.com [biopharminternational.com]
- 16. researchgate.net [researchgate.net]
- 18. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
common side reactions with Boc-N-amido-PEG3-acid
Welcome to the technical support center for Boc-N-amido-PEG3-acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this bifunctional linker in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during amide coupling and Boc deprotection reactions involving this compound.
Amide Coupling Reactions
Question 1: My amide coupling reaction yield is low. What are the potential causes and how can I improve it?
Answer: Low yields in amide coupling reactions with this compound can stem from several factors. Here’s a breakdown of potential causes and troubleshooting steps:
-
Inactive Carboxylic Acid: The carboxylic acid group of this compound must be activated to react efficiently with a primary amine.
-
Troubleshooting:
-
Ensure your coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), are fresh and have been stored under anhydrous conditions.
-
Perform the reaction in an appropriate anhydrous solvent like DMF or DCM.
-
Consider using more robust coupling agents like HATU or HBTU, especially for sterically hindered amines.
-
-
-
Hydrolysis of Activated Ester: The activated intermediate (e.g., NHS ester) is susceptible to hydrolysis, which will revert it to the carboxylic acid.
-
Troubleshooting:
-
Minimize the presence of water in your reaction. Use anhydrous solvents and dry glassware.
-
Add the amine nucleophile to the reaction as soon as the activation of the carboxylic acid is complete.
-
-
-
Suboptimal Reaction pH: The pH of the reaction mixture is crucial for efficient coupling.
-
Troubleshooting:
-
For EDC/NHS chemistry, the activation step is most efficient at a pH of 4.5-6.0, while the coupling to the amine is favored at a pH of 7.2-8.0. A two-step process with pH adjustment can improve yields.
-
The use of a non-nucleophilic base, like diisopropylethylamine (DIPEA), can be beneficial, especially with amine salts.
-
-
-
Steric Hindrance: The bulky Boc protecting group or substituents on the amine can sterically hinder the reaction.
-
Troubleshooting:
-
Increase the reaction time and/or temperature.
-
Employ a longer PEG linker to increase the distance between the reactive groups.
-
-
Question 2: I am observing unexpected side products in my amide coupling reaction. What are they and how can I minimize them?
Answer: The formation of side products is a common issue. Here are the most likely culprits and how to address them:
-
N-acylurea Formation: This occurs when the O-acylisourea intermediate, formed from the reaction of the carboxylic acid with EDC, rearranges to a stable N-acylurea instead of reacting with the amine.
-
Troubleshooting:
-
Add NHS or Sulfo-NHS to the reaction. These reagents react with the O-acylisourea to form a more stable NHS ester, which is less prone to rearrangement and more reactive towards amines.
-
-
-
Guanidinium Byproducts: If you are using uronium-based coupling reagents like HATU or HBTU, the amine can sometimes react with the coupling reagent itself to form a guanidinium byproduct.
-
Troubleshooting:
-
Optimize the stoichiometry of your reagents. Avoid a large excess of the coupling reagent.
-
Consider switching to a different class of coupling reagents if this side reaction is prevalent.
-
-
Boc Deprotection Reactions
Question 1: My Boc deprotection is incomplete. How can I ensure complete removal of the Boc group?
Answer: Incomplete Boc deprotection can be addressed by modifying your reaction conditions:
-
Insufficient Acid Strength or Concentration: The Boc group is cleaved by acid, and the reaction may not go to completion if the acid is too weak or dilute.
-
Troubleshooting:
-
The most common reagent for Boc deprotection is trifluoroacetic acid (TFA). A solution of 20-50% TFA in dichloromethane (DCM) is typically effective.[1]
-
If the reaction is still incomplete, you can increase the concentration of TFA.
-
For more resistant substrates, consider using a stronger acid system like 4M HCl in dioxane.
-
-
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process.
-
Troubleshooting:
-
Most Boc deprotections are complete within 1-2 hours at room temperature.[1] If your reaction is sluggish, you can extend the reaction time and monitor its progress by TLC or LC-MS.
-
-
Question 2: I am seeing side products after Boc deprotection. What are they and how can I prevent their formation?
Answer: The primary side reaction during Boc deprotection is the alkylation of nucleophilic residues by the tert-butyl cation that is generated.
-
Tert-butylation: The tert-butyl cation is an electrophile that can react with nucleophiles in your molecule, such as the indole ring of tryptophan or the thioether of methionine.
-
Troubleshooting:
-
The most effective way to prevent this is by using "scavengers" in your reaction mixture. These are reagents that will trap the tert-butyl cation.
-
Common scavengers include triisopropylsilane (TIS), water, and 1,2-ethanedithiol (EDT). A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS.
-
-
Quantitative Data Summary
While precise yields and purity are highly dependent on the specific substrates and reaction conditions, the following table provides a summary of typical expectations for reactions involving this compound and similar PEG linkers.
| Parameter | Amide Coupling (EDC/NHS) | Boc Deprotection (TFA) |
| Typical Yield | 60-95% | >90% |
| Purity of Crude Product | 70-90% | 85-98% |
| Common Side Reactions | N-acylurea formation, Hydrolysis of activated ester | Tert-butylation of nucleophiles |
| Conditions Leading to Side Reactions | Presence of water, absence of NHS | Absence of scavengers |
Note: The values in this table are illustrative and may vary based on the specific experimental setup.
Experimental Protocols
Protocol 1: Amide Coupling using EDC/NHS Chemistry
This protocol describes a general two-step procedure for coupling this compound to a primary amine-containing molecule.
Materials:
-
This compound
-
Amine-containing molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Anhydrous DMF or DCM
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Coupling Buffer (e.g., 0.1 M PBS, pH 7.2-8.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)
Procedure:
-
Activation of Carboxylic Acid: a. Dissolve this compound (1 eq.) in Activation Buffer. b. Add EDC (1.5 eq.) and NHS (1.5 eq.) to the solution. c. Stir the reaction mixture at room temperature for 15-30 minutes.
-
Coupling to Amine: a. Dissolve the amine-containing molecule (1.2 eq.) in Coupling Buffer. b. Add the activated this compound solution to the amine solution. c. Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.
-
Quenching: a. Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS esters. b. Stir for 15-30 minutes at room temperature.
-
Purification: a. Purify the conjugate using an appropriate chromatography method, such as size-exclusion chromatography (SEC) or reverse-phase HPLC.
Protocol 2: Boc Deprotection using TFA
This protocol describes the removal of the Boc protecting group to yield a free primary amine.
Materials:
-
Boc-protected PEGylated compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Scavenger (e.g., Triisopropylsilane - TIS)
-
Cold diethyl ether
Procedure:
-
Reaction Setup: a. Dissolve the Boc-protected compound in DCM (e.g., 0.1 M). b. Cool the solution to 0°C in an ice bath.
-
Deprotection: a. Add TFA to the solution to a final concentration of 20-50% (v/v).[1] b. Add a scavenger, such as TIS, to a final concentration of 2.5-5% (v/v). c. Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: a. Remove the DCM and excess TFA by rotary evaporation or under a stream of nitrogen. b. Add cold diethyl ether to the residue to precipitate the deprotected product. c. Collect the precipitate by filtration or centrifugation and wash with cold diethyl ether. d. Dry the product under vacuum.
Visualizations
The following diagrams illustrate key reaction pathways and troubleshooting workflows.
References
solubility issues of Boc-N-amido-PEG3-acid in aqueous buffers
Welcome to the technical support center for Boc-N-amido-PEG3-acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and handling of this reagent in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional crosslinker containing a Boc-protected amine, a three-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid.[1][2][3] The PEG spacer is included to increase the hydrophilicity and aqueous solubility of molecules it is conjugated to.[1][2][4][5] It is commonly used in bioconjugation, drug delivery, and the development of PEGylated therapeutics.[3] The Boc group provides a stable protection for the amine that can be removed under acidic conditions, allowing for sequential conjugation reactions.[1][2]
Q2: What is the expected solubility of this compound in aqueous buffers?
Q3: In which organic solvents is this compound soluble?
A3: this compound is generally soluble in a range of organic solvents, including dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and methylene chloride (DCM).[8]
Q4: How does pH affect the solubility of this compound in aqueous buffers?
A4: The pH of the aqueous buffer can significantly impact the solubility of this compound due to the presence of the terminal carboxylic acid group. At a pH above the pKa of the carboxylic acid (typically around 4-5), the carboxyl group will be deprotonated to form a negatively charged carboxylate. This ionization increases the polarity of the molecule and is expected to enhance its solubility in aqueous media. Conversely, at a pH below the pKa, the carboxylic acid will be in its neutral, protonated form, which may decrease its aqueous solubility.
Q5: How should I store this compound?
A5: It is recommended to store this compound at -20°C in a desiccated environment to prevent degradation.[2] Before use, allow the container to warm to room temperature before opening to avoid moisture condensation.[8][9]
Troubleshooting Guide: Solubility Issues
This guide addresses common problems encountered when dissolving this compound in aqueous buffers.
Problem 1: The compound does not dissolve completely in my aqueous buffer.
dot
Caption: Troubleshooting workflow for incomplete dissolution.
-
Possible Cause: The pH of your buffer is too low, keeping the carboxylic acid protonated and reducing solubility.
-
Solution: Increase the pH of your buffer to a value above the pKa of the carboxylic acid (e.g., pH 7.4 for PBS). This will deprotonate the carboxylic acid to the more soluble carboxylate form.
-
-
Possible Cause: The concentration you are trying to achieve exceeds the solubility limit of the compound in that specific buffer.
-
Solution 1: Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or DMF. Then, add the stock solution dropwise to your aqueous buffer while vortexing to facilitate dissolution. Be mindful that the final concentration of the organic solvent should be low enough not to affect your experiment.
-
Solution 2: Try gentle heating (e.g., to 30-40°C) or sonication to aid dissolution. However, be cautious with heating as it could potentially affect the stability of the compound or other components in your experiment.
-
Problem 2: The compound dissolves initially but then precipitates out of solution.
dot
Caption: Troubleshooting workflow for precipitation.
-
Possible Cause: The solution is supersaturated, and the compound is crashing out over time.
-
Solution: Lower the final concentration of the this compound in your aqueous buffer. It is always best to prepare fresh solutions for your experiments.
-
-
Possible Cause: There may be an incompatibility with a component of your buffer.
-
Solution: If you are using a phosphate buffer, consider switching to a different buffering agent like TRIS or HEPES to see if the precipitation issue persists.
-
-
Possible Cause: The solution is not being stored properly.
-
Solution: For short-term storage, keep the solution at 4°C. For longer-term storage, it is advisable to aliquot the solution into single-use volumes and store them at -20°C. Avoid repeated freeze-thaw cycles.
-
Data Presentation
Table 1: Predicted Solubility of this compound
| Prediction Method | Predicted Solubility (mg/mL) | Predicted Solubility (mol/L) | Solubility Class |
| ESOL | 47.5 | 0.148 | Very Soluble |
| Ali | 6.41 | 0.0199 | Very Soluble |
| SILICOS-IT | 0.729 | 0.00227 | Soluble |
Data sourced from a computational prediction by Ambeed.[7] Note that these are predicted values and may not reflect the actual experimental solubility in your specific buffer.
Experimental Protocols
Protocol for Determining the Aqueous Solubility of this compound
This protocol outlines a general method to experimentally determine the solubility of this compound in a specific aqueous buffer.
dot
Caption: Experimental workflow for determining solubility.
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., PBS, TRIS, MES)
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
Centrifuge
-
0.22 µm syringe filter
-
Analytical method for quantification (e.g., HPLC, LC-MS)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired aqueous buffer in a sealed vial. The exact amount should be more than what is expected to dissolve.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Place the vial on a magnetic stirrer and allow the mixture to equilibrate for 24 hours at a constant temperature (e.g., room temperature). This ensures that the solution reaches saturation.
-
-
Separation of Undissolved Solid:
-
After equilibration, centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining fine particles.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with the appropriate solvent for your analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a calibrated analytical method such as HPLC or LC-MS.
-
Calculate the original concentration in the undiluted supernatant to determine the solubility.
-
References
- 1. t-Boc-N-amido-PEG3-acid - Creative Biolabs [creative-biolabs.com]
- 2. t-Boc-N-amido-PEG3-acid, 1347750-75-7 | BroadPharm [broadpharm.com]
- 3. t-Boc-N-Amido-PEG3-acid | CAS: 1347750-75-7 | AxisPharm [axispharm.com]
- 4. t-Boc-N-amido-PEG3-NHS ester, 2250216-93-2 | BroadPharm [broadpharm.com]
- 5. tebubio.com [tebubio.com]
- 6. quora.com [quora.com]
- 7. This compound | t-Boc-N-amido-PEG3-acid | Carboxylic Acids | Ambeed.com [ambeed.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. vectorlabs.com [vectorlabs.com]
troubleshooting low yield in PROTAC synthesis with PEG linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) featuring polyethylene glycol (PEG) linkers, with a focus on resolving issues related to low yields.
Troubleshooting Guide: Diagnosing and Resolving Low Synthetic Yields
Low yields in PROTAC synthesis can be a significant hurdle, stemming from various factors from incomplete reactions to product degradation during purification.[1] This guide offers a systematic approach to identifying and resolving these common issues.
Question 1: My final coupling reaction has a low yield. How can I improve it?
Low yield after the final coupling step is a frequent problem. The cause often lies in either incomplete amide coupling or inefficient click chemistry reactions.
Potential Cause 1: Incomplete Amide Coupling
Amide bond formation is a critical step in many PROTAC syntheses. If this reaction does not go to completion, the overall yield will be low.
Troubleshooting & Optimization:
-
Optimize Coupling Reagents: Experiment with different coupling reagents and bases.[1]
-
Increase Reagent Equivalents: Use a slight excess (1.1-1.5 equivalents) of the coupling reagent and the component that is not in excess.[1]
-
Extend Reaction Time: Monitor the reaction's progress using LC-MS and allow it to proceed until the starting material is consumed, which can take from a few hours to overnight.[1]
-
Elevate Temperature: Gently heating the reaction (e.g., to 40-50 °C) can sometimes drive it to completion, but be sure to monitor for potential side reactions.[1]
Table 1: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Common Base | Notes |
| HATU | DIPEA, TEA | Highly efficient, often a first choice for difficult couplings. |
| HBTU | DIPEA, TEA | A common and effective coupling reagent. |
| COMU | DIPEA, TEA | Known for its high reactivity and reduced side reactions. |
| EDC | DMAP, HOBt | Often used in aqueous-compatible coupling reactions. |
Experimental Protocol: Optimized Amide Coupling
-
Dissolve the carboxylic acid-containing component (1.0 eq) in anhydrous DMF or NMP under an argon atmosphere.
-
Add the amine-containing component (1.1 eq).
-
Add DIPEA (3.0 eq) to the mixture and stir for 5 minutes.
-
In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF.
-
Add the HATU solution to the reaction mixture dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, proceed with aqueous workup and purification.
Potential Cause 2: Inefficient Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC)
Click chemistry is a popular method for ligating the two ends of a PROTAC. Low efficiency in this step can drastically reduce the final yield.
Troubleshooting & Optimization:
-
Use Fresh Reagents: Ensure the copper(I) source is freshly prepared or utilize a robust catalyst system (e.g., CuSO₄ with a reducing agent like sodium ascorbate).[1]
-
Degas the Reaction Mixture: Oxygen can oxidize the copper(I) catalyst. It is crucial to degas the solvent and run the reaction under an inert atmosphere (N₂ or Ar).[1]
-
Optimize Ligands: The choice of ligand for the copper catalyst can influence the reaction rate and yield. Consider screening different ligands.
Experimental Protocol: Optimized CuAAC "Click" Chemistry
-
Dissolve the azide-containing component (1.0 eq) and the alkyne-containing component (1.0 eq) in a suitable solvent mixture (e.g., t-BuOH/H₂O).
-
Add a solution of copper(II) sulfate (0.1 eq) and sodium ascorbate (0.2 eq) in water.
-
Stir the reaction vigorously at room temperature for 4-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the product, often by preparative HPLC.
Question 2: I'm losing a significant amount of my PROTAC during purification. What can I do?
Product loss during purification is a common issue, especially with highly polar, flexible PEG linkers.
Potential Cause: Poor Solubility and/or Strong Interaction with Stationary Phase
PROTACs with PEG linkers often exhibit high polarity, which can lead to poor solubility in standard organic solvents and strong adhesion to normal-phase silica gel.[2] This results in streaking, poor separation, and low recovery during flash column chromatography.
Troubleshooting & Optimization:
-
Switch to Reverse-Phase HPLC: This is often the most effective solution for purifying highly polar PROTACs.
-
Optimize Chromatography Solvents: For flash chromatography, explore a wider range of solvent polarities and consider adding modifiers. For HPLC, experiment with different mobile phase compositions and gradients.[1]
-
Consider Solubility-Enhancing Linkers: While you are using a PEG linker, which generally improves solubility, the overall molecule might still have solubility issues. Longer PEG chains can further enhance aqueous solubility.[1]
Table 2: Comparison of Purification Techniques for PEGylated PROTACs
| Purification Technique | Advantages | Disadvantages | Best Suited For |
| Flash Column Chromatography | High capacity, relatively low cost. | Poor resolution for highly polar compounds, potential for product loss on silica. | Less polar PROTACs or initial crude purification. |
| Reverse-Phase HPLC | High resolution, excellent for polar compounds. | Lower capacity, higher cost. | Final purification of highly polar PEGylated PROTACs. |
| Size-Exclusion Chromatography (SEC) | Separates based on size, useful for large molecules. | Can be slow, may not resolve impurities of similar size. | Purifying very large PROTACs or removing high molecular weight impurities. |
Question 3: I'm observing a major side product with approximately double the mass of my intermediate. What is happening?
This is a classic sign of a common side reaction when using thiol-containing linkers.
Potential Cause: Thiol Oxidation Leading to Disulfide Dimer Formation
The thiol group (-SH) is susceptible to oxidation, which leads to the formation of a disulfide bond (-S-S-), creating a dimer of your linker or intermediate.[2] This "capped" intermediate is unreactive in the subsequent reaction, directly reducing your yield.[2]
Troubleshooting & Optimization:
-
Protect the Thiol Group: The most reliable solution is to protect the thiol group before performing the amide coupling. A trityl (Trt) group is commonly used and can be removed under mild acidic conditions just before the final coupling step.[2]
-
Maintain Inert Conditions: If you proceed with an unprotected thiol, it is critical to rigorously degas all solvents and conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to minimize exposure to oxygen.[2]
-
Use a Reducing Agent: Including a mild reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) in the reaction mixture can help prevent oxidation. However, be aware that this can sometimes interfere with certain coupling chemistries.[2]
Experimental Protocol: Thiol Protection and Deprotection
Protection (Tritylation):
-
Dissolve the thiol-containing linker in DCM.
-
Add triethylamine (1.5 eq) and trityl chloride (1.2 eq).
-
Stir at room temperature for 2-4 hours.
-
Monitor by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate to obtain the protected linker.
Deprotection:
-
Dissolve the trityl-protected intermediate in DCM.
-
Add triethylsilane (5-10 eq) and trifluoroacetic acid (TFA, 10-20 eq).
-
Stir at room temperature for 1-2 hours.
-
Monitor by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.
Frequently Asked Questions (FAQs)
Q1: How does the length of the PEG linker affect the synthesis yield?
The length of the PEG linker can indirectly impact the overall yield.[1] Very short linkers may lead to steric hindrance between the two large binding moieties, resulting in incomplete reactions and lower yields.[1][3] Conversely, while longer PEG linkers can improve solubility and potentially ease purification, they can also make the final molecule more flexible and sometimes more difficult to handle during purification, which might lead to lower recovery.[1] The optimal linker length must be determined empirically for each PROTAC system.[1]
Q2: My PROTAC is difficult to purify by flash column chromatography due to its high polarity. What are my options?
This is a common challenge with PEGylated PROTACs. The high polarity of the PEG chain causes the molecule to adhere strongly to silica gel.[2] The recommended solution is to switch to reverse-phase preparative HPLC for purification. This technique is much better suited for separating highly polar compounds.
Q3: Are there any other common side reactions to be aware of when using PEG linkers?
While thiol oxidation is a primary concern with specific linkers, the hydroxyl group of a terminal alcohol on a PEG linker or the ether oxygens within the PEG chain can potentially participate in side reactions, though this is less common under standard coupling conditions.[4] It is always good practice to ensure the purity of your starting materials and to monitor your reactions closely by LC-MS to identify any unexpected byproducts.
Q4: Can the choice of solvent impact the reaction yield?
Yes, the solvent can significantly impact reaction rates. While DMF and DCM are commonly used, some studies have shown that N-Methyl-2-pyrrolidone (NMP) can dramatically improve conversion rates for challenging amide couplings in PROTAC synthesis.[2] If you are experiencing consistently low yields, consider screening different anhydrous solvents.
References
stability of Boc-N-amido-PEG3-acid under different pH conditions
Welcome to the technical support center for Boc-N-amido-PEG3-acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this reagent under various pH conditions and to offer troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is a bifunctional linker molecule with two primary points of potential degradation under different pH conditions: the acid-labile tert-butyloxycarbonyl (Boc) protecting group and the amide linkage. The PEG backbone and the terminal carboxylic acid are generally stable under a wide range of aqueous conditions. The stability is highly dependent on the pH of the solution.
Q2: At what pH is the Boc group cleaved?
A2: The Boc group is highly susceptible to cleavage under acidic conditions.[1][2][3][4] Deprotection is typically carried out using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][3] Significant cleavage can be observed at pH values below 4, with the rate of cleavage increasing with higher acid concentrations.[1][5]
Q3: Is this compound stable under basic conditions?
A3: While the Boc group is generally stable in basic solutions, the amide linkage within the molecule can be susceptible to hydrolysis under strongly basic conditions (pH > 10), especially at elevated temperatures.[6] Carbamates can also undergo hydrolysis in alkaline solutions.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure long-term stability and prevent degradation, this compound should be stored at -20°C in a tightly sealed container, protected from moisture.
Q5: What are the primary degradation products of this compound?
A5: Under acidic conditions, the primary degradation product is the deprotected amine, N-amido-PEG3-acid, along with tert-butanol and carbon dioxide. Under strongly basic conditions, hydrolysis of the amide bond can lead to the formation of Boc-NH-PEG3-NH2 and a carboxylic acid fragment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield in conjugation reaction | Premature cleavage of the Boc group during workup or purification steps. | Maintain a neutral or slightly basic pH during your reaction and purification steps. If acidic conditions are unavoidable, minimize exposure time and temperature. |
| Unexpected side products | Degradation of the linker due to inappropriate pH during the reaction or storage. | Verify the pH of all buffers and solutions. Ensure the compound has been stored correctly at -20°C. Perform a stability check of the linker under your reaction conditions. |
| Incomplete reaction with the carboxylic acid moiety | The carboxylic acid is not sufficiently activated, or the pH is not optimal for amide bond formation. | Use a suitable carbodiimide coupling agent (e.g., EDC) with an activator (e.g., NHS) at a pH of 4.5-6.0 for activation, followed by conjugation at pH 7.2-8.5. |
| Difficulty in purifying the final conjugate | The presence of degradation products complicates the purification process. | If Boc cleavage is the issue, consider using a milder acid for deprotection if compatible with your overall scheme. For purification, reversed-phase HPLC with a C18 column is often effective.[7] |
Stability Data
The stability of this compound is critically dependent on pH. The following table summarizes the expected stability profile based on the known chemistry of the Boc protecting group and amide linkages.
| pH Range | Expected Stability of Boc Group | Expected Stability of Amide Linkage | Primary Concern |
| < 4 | Unstable (rapid cleavage) | Stable | Loss of Boc protecting group |
| 4 - 6 | Moderately Stable (slow cleavage) | Stable | Gradual deprotection over time |
| 6 - 9 | Stable | Stable | Optimal working range |
| > 9 | Stable | Moderately Stable (slow hydrolysis) | Potential for amide hydrolysis |
| > 12 | Stable | Unstable (hydrolysis) | Amide bond cleavage |
Experimental Protocols
Protocol for Assessing pH Stability of this compound
This protocol outlines a general method for evaluating the stability of this compound at different pH values using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Phosphate buffer (for pH 7.0)
-
Acetate buffer (for pH 4.0 and 5.0)
-
Borate buffer (for pH 9.0 and 10.0)
-
Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Prepare Buffer Solutions: Prepare a series of buffers at the desired pH values (e.g., 4.0, 5.0, 7.0, 9.0, 10.0).
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Incubation:
-
For each pH to be tested, dilute the stock solution with the corresponding buffer to a final concentration of 0.1 mg/mL.
-
Incubate the solutions at a controlled temperature (e.g., 37°C).
-
-
Time-Point Sampling: Withdraw aliquots from each solution at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Sample Quenching: Immediately neutralize the pH of the collected aliquots to approximately pH 7 to stop further degradation.
-
HPLC Analysis:
-
Analyze the samples by reversed-phase HPLC.
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B and gradually increase it to elute the parent compound and any degradation products. For example, 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm
-
-
Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
Calculate the percentage of the remaining compound at each time point relative to the initial concentration (t=0).
-
Plot the percentage of the remaining compound versus time to determine the degradation kinetics.
-
Visualizations
Caption: Chemical structure of this compound.
Caption: Degradation pathways of this compound.
Caption: Workflow for pH stability testing.
References
- 1. scribd.com [scribd.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of PEGylated Compounds
Welcome to the technical support center for the purification of PEGylated compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of PEGylated molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying PEGylated compounds?
The main difficulty arises from the heterogeneity of the reaction mixture resulting from the PEGylation process.[1] This mixture often contains:
-
Unreacted Protein: The original, unmodified biomolecule.[1]
-
Unreacted PEG: Excess PEG reagent from the conjugation reaction.[1]
-
Multi-PEGylated Species: Proteins with varying numbers of PEG chains attached (e.g., mono-, di-, multi-PEGylated).[1]
-
Positional Isomers: Molecules with the same number of PEG chains attached at different sites on the protein.[1][2]
-
Hydrolysis Fragments: Degradation products from the PEGylation reagents.[1]
Separating these closely related species is challenging because the addition of the neutral and hydrophilic PEG polymer can lead to only slight differences in the physicochemical properties—such as size, charge, and hydrophobicity—that are typically used for fractionation.[3]
Q2: What are the most common methods for purifying PEGylated compounds?
The most widely used purification techniques for PEGylated proteins are chromatography-based and leverage differences in molecular size, charge, and hydrophobicity.[1] These methods include:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius (size). It is very effective at removing unreacted PEG and native protein from the larger PEGylated conjugate.[1][]
-
Ion Exchange Chromatography (IEX): Separates molecules based on their net surface charge. PEGylation can shield the protein's surface charges, altering its interaction with the IEX resin and allowing for the separation of species with different degrees of PEGylation.[1][]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. While not as commonly used as SEC and IEX, it can be a useful supplementary tool.[]
-
Reversed-Phase Chromatography (RPC): A high-resolution technique often used for analytical characterization and for separating positional isomers.[][5]
Q3: How does the size and structure of the PEG chain affect purification?
The length and structure (linear vs. branched) of the attached PEG chain significantly impact the purification process.[6]
-
Increased Size: Larger PEG chains lead to a greater increase in the hydrodynamic radius of the PEGylated protein. This enhances the resolution in SEC, making it easier to separate PEGylated species from the unreacted protein.[6][7]
-
Charge Shielding: Larger or more numerous PEG chains can more effectively shield the protein's surface charges. This reduces the strength of interaction with IEX resins, which can be exploited for separation based on the degree of PEGylation.[3][6]
-
Mobility in SDS-PAGE: Increasing the PEG size decreases the relative mobility of the PEGylated protein in SDS-PAGE analysis. Branched PEGs cause a more significant decrease in mobility compared to linear PEGs of the same molecular weight.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of PEGylated compounds.
Issue 1: Poor Separation of PEGylated Species from Unreacted Protein
| Chromatography Method | Potential Cause | Troubleshooting Suggestion |
| Size Exclusion (SEC) | The size difference between the PEGylated and un-PEGylated molecule is too small. | Use a longer column or a resin with a smaller particle size for higher resolution.[8] Consider using a larger PEG reagent in the conjugation reaction to increase the size difference.[7] |
| Sample volume is too large. | The sample volume should ideally not exceed 2-5% of the total column volume to ensure optimal resolution.[1][8] | |
| Ion Exchange (IEX) | The "charge shielding" effect of PEG is not sufficient to differentiate species. | Optimize the pH of the mobile phase. Small changes in pH can significantly impact the surface charge of the PEGylated protein and its interaction with the resin.[1] |
| Inappropriate salt gradient. | For proteins with small charge differences, a shallow salt gradient is often more effective than a step elution.[1][8] | |
| Reversed-Phase (RPC) | Suboptimal mobile phase or gradient. | Use a mobile phase with a suitable organic modifier (e.g., acetonitrile) and an ion-pairing agent (e.g., TFA). Optimize the gradient slope; a shallower gradient often improves the resolution of closely eluting species.[1][5] |
Issue 2: Presence of Unreacted PEG in the Final Product
| Purification Method | Potential Cause | Troubleshooting Suggestion |
| Dialysis/Ultrafiltration | Inefficient removal due to inappropriate membrane cutoff or insufficient buffer exchange. | Ensure the molecular weight cutoff (MWCO) of the membrane is significantly smaller than the PEGylated protein but large enough to allow the free PEG to pass through. Increase the dialysis time and the volume of the dialysis buffer.[9] |
| Size Exclusion (SEC) | Poor resolution between the product and aggregated or high molecular weight PEG. | Use a column with a pore size appropriate for the size range of your molecules. A longer column or a slower flow rate can also improve resolution.[10] |
| General | Incomplete quenching of the PEGylation reaction. | Ensure the quenching reagent is added in sufficient molar excess (e.g., at least 10-fold) and allowed to react for an adequate amount of time (e.g., at least one hour).[10] |
Issue 3: Low Recovery of the PEGylated Compound
| Chromatography Method | Potential Cause | Troubleshooting Suggestion |
| All Methods | Non-specific binding to the column matrix. | Ensure the column is thoroughly equilibrated with the mobile phase. Consider adding agents like arginine to the mobile phase to suppress hydrophobic interactions.[1] For RPC, using a C4 column may be better than a C18 for larger proteins.[5] |
| Protein precipitation on the column. | Check the solubility of your PEGylated protein in the chosen mobile phase. Decrease the concentration of the sample loaded onto the column.[1][8] | |
| Ion Exchange (IEX) | Irreversible binding to the resin. | Modify the elution conditions by increasing the salt concentration of the elution buffer.[8] |
| Hydrophobic Interaction (HIC) | Irreversible binding to the resin. | Modify the elution conditions by decreasing the salt concentration of the elution buffer.[8] |
Experimental Protocols
General Protocol for Reversed-Phase HPLC (RP-HPLC) of PEGylated Proteins
This protocol is a starting point and may require optimization for your specific PEGylated protein.
-
Column Selection: A C4 or C18 stationary phase can be used. C18 has been shown to provide good separation for larger PEGylated proteins, while C4 may be optimal for others.[1][5][11]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.[1]
-
-
System Setup:
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 10 column volumes.[5]
-
Sample Preparation: Dissolve the sample in a weak solvent, preferably Mobile Phase A. Filter the sample through a 0.22 µm syringe filter.[8]
-
Sample Injection: Inject the prepared sample onto the equilibrated column.
-
Elution: Elute the sample using a linear gradient of increasing acetonitrile concentration (e.g., 5-95% B over 30-60 minutes). A shallow gradient is often beneficial for resolving closely eluting species.[1][5]
-
Data Analysis: Analyze the resulting chromatogram to identify and quantify the different species in the sample.
Visualizations
Diagrams of Workflows and Logical Relationships
Caption: Heterogeneity of a typical PEGylation reaction mixture.
Caption: A decision tree for troubleshooting poor separation.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. blob.phenomenex.com [blob.phenomenex.com]
- 6. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Minimizing Aggregation with Boc-N-amido-PEG3-acid
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to minimize aggregation during bioconjugation with Boc-N-amido-PEG3-acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a bifunctional linker molecule. It contains a carboxylic acid group for conjugation to amine-containing molecules (like proteins), a three-unit polyethylene glycol (PEG) spacer, and a terminal amine protected by a tert-butyloxycarbonyl (Boc) group.[1][2][3] The PEG spacer is hydrophilic and flexible, designed to increase the solubility and stability of the resulting conjugate, which can help minimize aggregation.[4][5][6][7] Its primary applications are in the synthesis of complex bioconjugates, such as antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), where a stepwise assembly of components is required.[1]
Q2: What are the main causes of conjugate aggregation?
A2: Conjugate aggregation is a common issue that can arise from several factors during and after the bioconjugation process.[8][9] Key causes include:
-
Increased Hydrophobicity: The attachment of hydrophobic payloads or linkers to a biomolecule, like an antibody, can increase the overall hydrophobicity of the conjugate.[8][10] This promotes self-association to minimize the exposure of these hydrophobic patches to the aqueous environment.[10]
-
Unfavorable Buffer Conditions: Performing the conjugation at a pH close to the protein's isoelectric point (pI) can lead to aggregation, as the net molecular charge is zero, reducing repulsion between molecules.[10][11] Similarly, incorrect ionic strength can either fail to screen charges or promote hydrophobic interactions, leading to aggregation.[10][12]
-
High Protein and Reagent Concentrations: High concentrations of the protein and/or the linker-payload can increase the likelihood of intermolecular interactions and aggregation.[11]
-
Reaction Conditions: Elevated temperatures and prolonged reaction times can increase the risk of protein denaturation and subsequent aggregation.[13]
-
Physical Stress: Processes like repeated freeze-thaw cycles or vigorous shaking can induce protein unfolding and aggregation.[8][11][12]
Q3: How does the PEG3 spacer in this compound help reduce aggregation?
A3: The polyethylene glycol (PEG) spacer is a key feature for minimizing aggregation.[4] Its hydrophilic nature enhances the overall solubility of the conjugate in aqueous buffers.[4][5][6] The flexible PEG chain acts as a spacer, which can prevent steric hindrance and mask hydrophobic regions of the conjugated payload, reducing the intermolecular interactions that lead to aggregation.[4][6]
Q4: How can I detect and quantify aggregation in my conjugate sample?
A4: Several analytical techniques are commonly used to detect and quantify aggregates:
-
Size Exclusion Chromatography (SEC): This is the most common high-resolution method to separate and quantify monomers from dimers and other high molecular weight species (HMWS).[12][14]
-
SEC with Multi-Angle Light Scattering (SEC-MALS): This powerful technique couples SEC with MALS to provide an absolute measurement of the molar mass of the eluting species, allowing for accurate characterization of monomers and aggregates.[15][16][17][18][19]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive for detecting the presence of even small amounts of larger aggregates.[14]
-
Analytical Ultracentrifugation (AUC): This is another powerful technique for characterizing the size and shape of macromolecules and their aggregates in solution.[18]
Q5: What are the main strategies for removing aggregates from my final product?
A5: If aggregation does occur, several chromatography techniques can be employed for purification:
-
Size Exclusion Chromatography (SEC): While used analytically, SEC can also be used on a preparative scale to separate monomers from aggregates, although it can be challenging for large-scale manufacturing.[20]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on differences in their surface hydrophobicity. Since aggregates are often more hydrophobic than monomers, HIC can be a very effective removal method.[20][21][22][23]
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on charge. Cation exchange (CEX) and anion exchange (AEX) chromatography can be optimized to effectively remove aggregates, which may have different surface charge properties compared to the monomer.[20][21][24]
Troubleshooting Guides
This section addresses specific issues that may arise during your conjugation experiments.
Problem 1: Immediate Turbidity or Precipitation Upon Adding Activated Linker
| Potential Cause | Troubleshooting Step |
| Localized High Reagent Concentration | Add the dissolved, activated linker solution to the protein solution slowly and with gentle, continuous mixing. Avoid adding the reagent all at once.[14] |
| Use of Organic Co-solvent | The linker may be dissolved in a solvent like DMSO or DMF. Keep the final concentration of the organic solvent in the reaction mixture low (typically <10%) to avoid denaturing the protein.[13] |
| Incorrect Buffer pH | Ensure the reaction buffer pH is optimal for both the conjugation reaction and protein stability. For NHS-ester chemistry, a pH of 7.2-8.5 is typical.[14][25] If the protein is unstable at higher pH, use a pH closer to 7.4 and extend the reaction time.[14] |
| High Protein Concentration | The protein may be too concentrated, promoting aggregation. Try reducing the protein concentration to a range of 1-5 mg/mL.[11][14] |
Problem 2: High Percentage of Aggregates in Post-Reaction SEC Analysis
| Potential Cause | Troubleshooting Step |
| Excessive Molar Ratio of Linker | A high degree of conjugation can increase surface hydrophobicity. Reduce the molar excess of the activated linker to protein to achieve a lower drug-to-antibody ratio (DAR).[8][13] |
| Suboptimal Buffer Conditions | The buffer's pH or ionic strength may be promoting aggregation.[10] Screen different buffer conditions. Avoid the protein's pI.[10][11] Test a range of salt concentrations (e.g., 50-150 mM NaCl).[12] |
| Elevated Reaction Temperature | High temperatures can cause protein unfolding.[13] Perform the conjugation reaction at a lower temperature (e.g., 4°C) for a longer duration.[11][14] |
| Instability of the Starting Protein | The unconjugated protein may already have a tendency to aggregate. Ensure the starting material is of high purity (>95%) and is aggregate-free before starting the conjugation.[26] |
| Presence of Stabilizing Additives | The reaction buffer may lack components that stabilize the protein. Consider adding excipients like L-arginine (e.g., 50 mM), sucrose, or glycerol (e.g., 5-10%) to the reaction buffer.[11][26][27][28] |
Data Presentation: Impact of Reaction Parameters on Aggregation
The following tables summarize how different experimental variables can be optimized to minimize aggregation.
Table 1: Effect of Buffer pH and Ionic Strength on Protein Stability
| Parameter | Condition | Effect on Aggregation | Rationale |
| pH | At or near the protein's isoelectric point (pI) | Increases | The net charge on the protein is zero, minimizing electrostatic repulsion between molecules.[10][11] |
| Far from the protein's pI | Decreases | The protein has a net positive or negative charge, leading to increased electrostatic repulsion.[29] | |
| Ionic Strength | Too low | May Increase | Insufficient screening of attractive charge-charge interactions.[12] |
| Optimal (e.g., 50-150 mM) | Decreases | Shields electrostatic interactions that can lead to aggregation.[12] | |
| Too high | May Increase | Can promote hydrophobic interactions by a "salting out" effect.[10][30] |
Table 2: Effect of Additives and Temperature on Aggregation
| Parameter | Condition | Effect on Aggregation | Rationale |
| Temperature | High (e.g., > 25°C) | Increases | Can induce thermal denaturation and expose hydrophobic cores.[13] |
| Low (e.g., 4°C) | Decreases | Slows down the aggregation process and helps maintain protein conformational stability.[11][14] | |
| Additives | L-Arginine, Sucrose, Glycerol | Decreases | These excipients act as protein stabilizers, increasing solubility and reducing self-association.[11][27][28] |
| Reducing Agents (DTT, TCEP) | Decreases | Prevents the formation of non-native intermolecular disulfide bonds.[11] | |
| Non-denaturing Detergents (Tween 20, Polysorbate 80) | Decreases | Low concentrations can help solubilize hydrophobic regions and prevent aggregation.[11] |
Experimental Protocols
Protocol 1: Two-Step Conjugation via NHS Ester Activation
This protocol describes the activation of the carboxylic acid on this compound to an N-hydroxysuccinimide (NHS) ester, followed by conjugation to a primary amine on a protein (e.g., lysine residue).
Step 1: Activation of this compound
-
Reagent Preparation: Dissolve this compound, N-hydroxysuccinimide (NHS), and a carbodiimide coupling agent (e.g., EDC) in an anhydrous organic solvent like DMF or DMSO. Use a slight molar excess (1.1-1.5 equivalents) of NHS and EDC relative to the PEG-acid.
-
Activation Reaction: Stir the mixture at room temperature for 1-2 hours to form the Boc-N-amido-PEG3-NHS ester.[31] The reaction can be monitored by TLC or LC-MS.
Step 2: Conjugation to Protein
-
Protein Preparation: Ensure the protein is in an amine-free buffer (e.g., PBS, HEPES) at a pH between 7.2 and 8.5.[14][25] Adjust the protein concentration to 1-5 mg/mL.
-
Conjugation Reaction: Add a calculated molar excess (e.g., 5 to 20-fold) of the freshly prepared NHS ester solution to the protein solution.[14]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.[14]
-
Purification: Remove unreacted linker and byproducts using a desalting column (e.g., Sephadex G-25), dialysis, or tangential flow filtration (TFF).[14] The final conjugate can be further purified to remove aggregates using SEC or HIC.[21][22]
Protocol 2: Boc Group Deprotection
This protocol is for removing the Boc protecting group to expose the primary amine for subsequent conjugation steps.
-
Dissolution: Dissolve the Boc-protected conjugate in an anhydrous solvent like dichloromethane (DCM).[25][31]
-
Acid Addition: Cool the solution to 0°C in an ice bath. Add trifluoroacetic acid (TFA) dropwise to a final concentration of 20-50% (v/v).[25][32]
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours.[25][31] Monitor the reaction for completion by LC-MS.
-
Solvent Removal: Remove the DCM and excess TFA by rotary evaporation or under a stream of nitrogen. To ensure complete removal of TFA, co-evaporate the residue with toluene.[25][31] The resulting deprotected amine (as a TFA salt) can be used in subsequent reactions.
Mandatory Visualization
Experimental Workflow Diagram
Caption: A typical experimental workflow for protein conjugation using an activated this compound linker.
Troubleshooting Logic Diagram
Caption: A decision tree to guide troubleshooting efforts when encountering aggregation during bioconjugation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. t-Boc-N-Amido-PEG3-acid | CAS: 1347750-75-7 | AxisPharm [axispharm.com]
- 3. t-Boc-N-amido-PEG3-acid - Creative Biolabs [creative-biolabs.com]
- 4. precisepeg.com [precisepeg.com]
- 5. purepeg.com [purepeg.com]
- 6. google.com [google.com]
- 7. chempep.com [chempep.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 10. pharmtech.com [pharmtech.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. SEC-MALS as a tool for aggregation analysis - Center for Biopharma Analysis [bioanalysis.in]
- 16. wyatt.com [wyatt.com]
- 17. Molecular characterization of multivalent bioconjugates by size-exclusion chromatography (SEC) with multi-angle laser light scattering (MALS) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. wyatt.com [wyatt.com]
- 20. pharmtech.com [pharmtech.com]
- 21. Purification Techniques | How to Creatively Remove Aggregates? - Bio-Link [biolink.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics [creative-proteomics.com]
- 30. The important role of buffer pH and ionic strength in protein purification - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 31. benchchem.com [benchchem.com]
- 32. jk-sci.com [jk-sci.com]
Validation & Comparative
A Comparative Guide to PROTAC Linkers: Evaluating Boc-N-amido-PEG3-acid and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies, shifting the focus from protein inhibition to targeted protein degradation.[][2] These heterobifunctional molecules consist of three key components: a ligand for the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4][5] While the choice of ligands determines specificity, the linker is a critical determinant of a PROTAC's success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties by orchestrating the formation of a stable and productive ternary complex.[4][6][7]
This guide provides an objective comparison of Boc-N-amido-PEG3-acid, a polyethylene glycol (PEG)-based linker, with other common linker classes, supported by a summary of experimental data. Detailed methodologies for key validation experiments are also presented to aid in the rational design and evaluation of next-generation protein degraders.
The Central Role of the PROTAC Linker
The linker is not merely a passive spacer but an active contributor to the PROTAC's biological activity.[4] Its length, composition, rigidity, and attachment points can all influence:
-
Ternary Complex Formation: The linker's properties dictate the relative orientation and proximity of the POI and E3 ligase. An optimal linker facilitates favorable protein-protein interactions, leading to enhanced stability of the ternary complex.[4][7][8]
-
Physicochemical Properties: The linker significantly impacts solubility, cell permeability, and metabolic stability, which are crucial for a PROTAC's drug-like properties and oral bioavailability.[3][6][9]
-
Selectivity: Alterations in linker length and composition can impart selectivity for the degradation of different proteins.[6][10]
Comparative Analysis of PROTAC Linkers
PROTAC linkers are broadly classified based on their chemical composition and flexibility. This compound falls into the flexible, PEG-based category.
PEG-Based Linkers (e.g., this compound)
Polyethylene glycol (PEG) linkers are among the most common motifs in PROTAC design, with approximately 55% of published linkers containing a PEG chain.[6] this compound is a heterobifunctional linker featuring a Boc-protected amine and a terminal carboxylic acid, separated by a three-unit PEG chain. This structure provides a hydrophilic and flexible spacer.
-
Advantages:
-
Enhanced Solubility: The ether oxygens in the PEG chain increase the hydrophilicity and aqueous solubility of the PROTAC molecule.[3][5][9][11][12][13]
-
Flexibility: The conformational flexibility allows the PROTAC to adopt various orientations, increasing the likelihood of forming a productive ternary complex.[10]
-
Synthetic Tractability: A wide range of bifunctional PEG motifs are commercially available, enabling the rapid and systematic variation of linker length for optimization studies.[5][6]
-
-
Disadvantages:
-
Metabolic Stability: PEG chains can be susceptible to oxidative metabolism in vivo.[3]
-
Cell Permeability: While improving solubility, high hydrophilicity can sometimes negatively impact passive diffusion across the cell membrane, although this is not always the case.[14][15] Some studies have shown that PEG linkers can adopt folded, less polar conformations in the hydrophobic environment of the cell membrane, a "chameleon effect," which can aid permeability.[4][16][17]
-
Alkyl-Based Linkers
Alkyl linkers consist of saturated or unsaturated hydrocarbon chains and are present in about 30% of reported PROTACs.[6] They represent a more hydrophobic and flexible linker class.
-
Advantages:
-
Improved Permeability: At matched lipophilicity, alkyl-linked degraders have been shown to outperform their PEGylated counterparts in permeability assays, which can lead to better systemic exposure.[]
-
Metabolic Stability: The hydrocarbon backbone is generally more inert to oxidative cleavage compared to PEG chains.[]
-
Synthetic Accessibility: Like PEGs, alkyl chains are synthetically straightforward to incorporate and modify.[6][]
-
-
Disadvantages:
-
Lower Solubility: Their hydrophobic nature can decrease the aqueous solubility of the resulting PROTAC, potentially leading to aggregation or poor bioavailability.[3]
-
Conformational Behavior: Recent studies have shown that some alkyl-linked PROTACs can exhibit unexpected, environment-dependent conformational changes that lead to low cell permeability.[14][15]
-
Rigid Linkers
To overcome the potential entropic penalty associated with highly flexible linkers, rigid motifs are often incorporated. These include structures like piperazine, piperidine, phenyl groups, or alkynes.[6][9]
-
Advantages:
-
Pre-organization: Rigid linkers can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, potentially improving potency and selectivity.[9]
-
Improved Permeability and Solubility: The inclusion of rigid, cyclic structures like piperazine can enhance both water solubility and cell permeability.[16][19]
-
-
Disadvantages:
-
Synthetic Complexity: The synthesis of rigid linkers can be more complex compared to simple PEG or alkyl chains.
-
Reduced Flexibility: The lack of flexibility means that a precise fit is required for effective ternary complex formation, which can necessitate more extensive optimization.
-
"Clickable" Linkers
Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has become a valuable tool for the rapid assembly of PROTAC libraries.[][20] Linkers are designed with terminal azide or alkyne groups, allowing for the modular and efficient conjugation of the POI and E3 ligase ligands.[6][21] This approach is not a distinct class based on composition (as the spacer can be PEG, alkyl, etc.) but rather on synthetic strategy.
-
Advantages:
-
Modular Assembly: Facilitates the rapid synthesis of diverse PROTACs with variations in linker length, composition, and attachment points.[6]
-
High Efficiency: Click reactions are typically high-yielding and occur under mild conditions.[]
-
Metabolic Stability: The resulting triazole moiety is metabolically stable.[3]
-
Data Presentation: Quantitative Comparison of Linker Performance
Direct head-to-head performance data for PROTACs synthesized with this compound is not extensively available in the public domain. However, the following tables summarize representative data from various studies to illustrate the impact of different linker classes on key PROTAC properties and performance metrics.
Table 1: Comparison of Physicochemical Properties of PROTAC Linker Classes
| Linker Class | Primary Composition | Key Physicochemical Properties | Typical Impact on PROTAC |
| PEG-based | Polyethylene Glycol | High hydrophilicity, good water solubility, high flexibility.[3][5][13] | Improves solubility; may require balancing for optimal cell permeability.[9] |
| Alkyl-based | Hydrocarbon Chains | High lipophilicity, low water solubility, high flexibility.[3][] | Enhances membrane permeability but can reduce solubility.[] |
| Rigid | Phenyl, Piperazine, Alkynes | Reduced number of rotatable bonds, constrained conformations.[6][9] | Can improve potency and selectivity by pre-organizing the molecule.[9] |
Table 2: Representative Performance Data for Different PROTAC Linker Types (Note: Data is compiled from different studies and should be considered illustrative. Direct comparison is challenging due to variations in targets, ligands, and experimental conditions.)
| Linker Class | Representative Linker Type | Target Protein | E3 Ligase | DC₅₀ (nM) | Dₘₐₓ (%) | Key Observation | Reference |
| PEG-based | PEG chain | BRD4 | VHL | ~10-100 | >90 | Effective degradation, length optimization is critical. | [22] |
| Alkyl-based | 16-atom alkyl chain | Estrogen Receptor α (ERα) | VHL | ~5 | >95 | Optimal length is critical; demonstrates high potency. | [23] |
| Alkyl/Ether | Alkyl/Ether Chains | Bruton's Tyrosine Kinase (BTK) | Cereblon (CRBN) | 1-40 | >85 | Potent degradation achieved with this linker class. | [23] |
| Rigid | Piperidine/Piperazine | Androgen Receptor | VHL | <10 | >90 | Linker rigidity can enhance cell permeability and efficacy. | [16] |
Experimental Protocols for PROTAC Linker Evaluation
Evaluating the performance of a new PROTAC requires a series of well-defined experiments.
Western Blot for Target Protein Degradation
This is the foundational assay to quantify the extent of target protein degradation and determine the half-maximal degradation concentration (DC₅₀) and maximum degradation (Dₘₐₓ).
-
Principle: Cells are treated with varying concentrations of a PROTAC. Cell lysates are then separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the POI to measure its relative abundance.
-
Methodology:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC compound (e.g., 0.1 nM to 10 µM) and a vehicle-only control (e.g., 0.1% DMSO). Incubate for a predetermined time (e.g., 18-24 hours).[2]
-
Cell Lysis: Wash cells with ice-cold PBS and add lysis buffer containing protease inhibitors. Collect the lysate and determine the total protein concentration.[2]
-
Western Blotting: Load equal amounts of protein per lane on an SDS-PAGE gel. Transfer separated proteins to a PVDF membrane. Block the membrane and probe with a primary antibody against the POI and a loading control (e.g., GAPDH, β-actin). Incubate with a corresponding secondary antibody and detect using a chemiluminescent substrate.[2]
-
Data Analysis: Quantify band intensities. Normalize the POI signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.
-
Cellular Permeability Assessment (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to assess a compound's ability to cross a lipid membrane via passive diffusion.[2][16]
-
Principle: A 96-well filter plate is coated with an artificial lipid membrane and placed on top of an acceptor plate. The PROTAC is added to the donor wells and its diffusion through the lipid layer into the acceptor well is measured over time.[2][22]
-
Methodology:
-
Plate Preparation: Coat the filter of a 96-well donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane).[22]
-
Assay: Add buffer to the acceptor wells. Add the PROTAC solution to the donor wells. Sandwich the plates and incubate for a set period (e.g., 4-16 hours).
-
Quantification: Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS. Calculate the apparent permeability coefficient (Papp).[22]
-
Ternary Complex Formation Analysis (SPR)
Surface Plasmon Resonance (SPR) is a biophysical technique that measures the kinetics and affinity of molecular interactions in real-time, making it ideal for studying the formation of the PROTAC-induced ternary complex.[2][9]
-
Principle: One protein (e.g., the E3 ligase) is immobilized on a sensor chip. A solution containing the PROTAC and the second protein (the POI) is flowed over the surface. The binding events are measured as a change in the refractive index, providing data on association and dissociation rates.[2]
-
Methodology:
-
Immobilization: Covalently immobilize a purified E3 ligase (e.g., VHL complex) onto a sensor chip.
-
Binding Analysis: Inject a series of solutions containing a fixed concentration of the POI and varying concentrations of the PROTAC over the chip surface.
-
Data Analysis: Analyze the sensorgrams to determine the binding affinity (KD) and kinetics of ternary complex formation. The data can also reveal the cooperativity of the interaction.[9]
-
Conclusion
The linker is a pivotal component in PROTAC design, and its selection requires a careful balance of multiple factors. There is no single "best" linker; the optimal choice is highly dependent on the specific POI and E3 ligase pair.[6][9]
-
This compound , as a representative PEG-based linker, offers excellent synthetic accessibility and the potential for improved solubility, making it a valuable tool for initial PROTAC design and optimization. Its inherent flexibility can be advantageous for enabling ternary complex formation.
-
Alkyl linkers present a viable alternative, particularly when enhanced metabolic stability and cell permeability are primary objectives, though solubility may be a concern.[]
-
Rigid and "clickable" linkers provide advanced strategies to fine-tune PROTAC properties, offering improved potency through conformational constraint and synthetic efficiency for library generation, respectively.[6][9]
Ultimately, a successful PROTAC development campaign relies on the systematic synthesis and evaluation of a variety of linkers. By employing the robust experimental protocols outlined above, researchers can generate the quantitative data needed to understand structure-activity relationships and rationally design potent and selective protein degraders with desirable therapeutic properties.
References
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. chempep.com [chempep.com]
- 5. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 11. chemscene.com [chemscene.com]
- 12. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 13. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 20. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 21. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
The PEG3 Linker Advantage: Optimizing Bioconjugates for Enhanced Performance
For researchers, scientists, and drug development professionals, the rational design of bioconjugates, such as antibody-drug conjugates (ADCs), is a multi-parameter optimization challenge. A critical component in this design is the linker that connects the biological moiety to the payload. Polyethylene glycol (PEG) linkers have become indispensable for their ability to enhance the physicochemical and pharmacological properties of these complex molecules. While longer PEG chains have traditionally been employed to improve solubility and circulation half-life, a growing body of evidence highlights the distinct advantages of using shorter PEG chains, such as PEG3, in specific applications. This guide provides an objective comparison of PEG3 linkers against their longer counterparts, supported by experimental data, to inform the rational design of next-generation biotherapeutics.
The incorporation of PEG linkers is primarily aimed at improving the solubility, stability, and pharmacokinetic profiles of bioconjugates.[1] Longer PEG chains are known to increase the hydrodynamic radius of molecules, which reduces renal clearance and extends circulation time.[2][3] They can also create a "stealth" effect by forming a hydration shell that shields the conjugate from the immune system and proteolytic enzymes.[4][5] However, the choice of PEG linker length represents a critical trade-off between these favorable pharmacokinetic properties and the potential for diminished biological activity.[6][7]
Unveiling the Advantages of a Shorter Linker
While longer PEG chains offer benefits in terms of solubility and half-life, they can also introduce steric hindrance, potentially impeding the interaction of the bioconjugate with its target or hindering the release of the payload.[1][8] This is where shorter PEG linkers, like PEG3, can offer a significant advantage. A PEG3 linker provides a balance of hydrophilicity to mitigate aggregation issues associated with hydrophobic payloads, without the excessive flexibility and size that can negatively impact potency.[7][9]
Key advantages of using a PEG3 linker over longer PEG chains include:
-
Potentially Higher In Vitro Potency: Shorter linkers can lead to more efficient cell internalization and payload release, resulting in higher cytotoxicity against target cells in laboratory settings.[6][7]
-
Reduced Steric Hindrance: A less bulky linker can facilitate better access of the targeting moiety to its receptor, potentially leading to improved binding affinity.
-
Precise, Well-Defined Structure: Short, monodisperse PEG linkers like PEG3 offer a uniform structure, which simplifies synthesis, characterization, and ensures batch-to-batch consistency of the final bioconjugate.[4] In contrast, longer PEG chains are often polydisperse, leading to heterogeneous mixtures that can complicate manufacturing and regulatory approval.[4]
Comparative Performance Data: PEG3 vs. Longer PEG Chains
The selection of an optimal PEG linker length is highly dependent on the specific antibody, payload, and target. The following table summarizes quantitative data from various studies, highlighting the impact of PEG linker length on key performance metrics of ADCs.
| Performance Metric | Short PEG Linker (e.g., PEG2-PEG4) | Intermediate PEG Linker (e.g., PEG8-PEG12) | Long PEG Linker (e.g., PEG24, 4kDa, 10kDa) | Key Findings & References |
| In Vitro Cytotoxicity (IC50) | May retain higher potency (lower IC50)[6][7] | Moderate impact on potency[6] | Can lead to a substantial reduction in potency (higher IC50)[6][8] | A study on affibody-based drug conjugates showed that modification with 4 kDa and 10 kDa PEG chains reduced cytotoxicity by approximately 6.5- and 22.5-fold, respectively.[8] |
| Pharmacokinetics (Clearance) | Faster clearance, shorter half-life[6] | Slower clearance, longer half-life[6] | Significantly prolonged half-life[6][8] | In one study, a 10 kDa PEG chain extended the half-life of an affibody conjugate by 11.2-fold compared to a non-PEGylated version.[10] |
| In Vivo Efficacy (% Tumor Weight Reduction) | 35-45% reduction in some models[11] | 75-85% reduction in the same models[11] | Can lead to the highest in vivo efficacy[6] | ADCs with 8, 12, and 24 PEG units provided significantly greater reduction in tumor weights compared to those with 2 and 4 PEG units.[11] |
| Tumor Accumulation | Lower tumor exposure[11] | Significantly higher tumor exposure[11] | Highest tumor accumulation[12] | PEGylated ADCs showed increased tumor exposure beyond what would be expected from increased plasma exposure alone.[11] |
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams have been generated.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. books.rsc.org [books.rsc.org]
- 4. labinsights.nl [labinsights.nl]
- 5. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Validation of Boc-N-amido-PEG3-acid Purity
For researchers, scientists, and drug development professionals engaged in bioconjugation, PEGylation, and the synthesis of complex molecules like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the purity of PEG linkers is of paramount importance. This guide provides an objective comparison of the analytical validation of Boc-N-amido-PEG3-acid, a commonly used heterobifunctional linker, with its alternatives. We will delve into the experimental data, detailed analytical methodologies, and the inherent properties of the protecting groups that influence purity and application.
Comparison of this compound and Alternatives
This compound is a valuable tool in bioconjugation due to its defined length, hydrophilicity, and the presence of a Boc-protected amine and a terminal carboxylic acid. The primary alternatives often involve a different amine-protecting group, most commonly the Fmoc group, or a different reactive group at the other end of the PEG chain.
The choice between a Boc-protected and an Fmoc-protected linker is primarily dictated by the overall synthetic strategy and the chemical nature of the molecule being synthesized. The Boc group is acid-labile, typically removed with strong acids like trifluoroacetic acid (TFA), while the Fmoc group is base-labile and is cleaved using bases such as piperidine.[1][][3] This fundamental difference in deprotection chemistry has significant implications for the types of other functional groups and protecting groups that can be present in the molecule without being unintentionally removed.
Table 1: Purity Comparison of this compound and Alternatives from Commercial Suppliers
| Compound | Protecting Group | Reactive Group | Purity Specification |
| This compound | Boc | Carboxylic Acid | >95% to >98% |
| Fmoc-N-amido-PEG3-acid | Fmoc | Carboxylic Acid | >95% to >98% |
| Boc-N-amido-PEG3-NHS ester | Boc | NHS Ester | >95% to >98% |
| Boc-N-amido-PEG3-amine | Boc | Amine | >95% to >98% |
| Boc-N-amido-PEG3-azide | Boc | Azide | >97% |
Note: Purity specifications are based on data from various commercial suppliers and may vary.
Potential Impurities and Their Impact
The purity of PEG linkers can be affected by impurities arising from the synthesis of the PEG chain itself, as well as from the introduction and removal of the protecting groups.
Common impurities in polyethylene glycol synthesis include ethylene glycol (EG) and diethylene glycol (DG).[4] These can be toxic and may have an impact on the safety profile of the final product. Gas Chromatography with Flame Ionization Detection (GC-FID) is a suitable method for the detection and quantification of these impurities.[4]
The choice of protecting group can also influence the impurity profile. The strong acidic conditions required for Boc group removal can lead to the formation of t-butyl adducts as side products, especially with sensitive amino acids.[3] On the other hand, the basic conditions used for Fmoc deprotection can sometimes lead to side reactions like diketopiperazine formation at the dipeptide stage in peptide synthesis.[3]
Experimental Protocols for Analytical Validation
A comprehensive analytical validation of this compound and its alternatives typically involves a combination of chromatographic and spectroscopic techniques to confirm identity, purity, and structure.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a cornerstone technique for assessing the purity of PEGylated compounds.
Protocol for RP-HPLC Analysis:
-
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Sample of this compound
-
High-purity water and acetonitrile
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the sample.
-
Dissolve the sample in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 214 nm and 280 nm
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it over 20-30 minutes to elute the compound and any impurities.
-
-
Data Analysis:
-
The purity of the this compound is calculated by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural confirmation of the PEG linker and for identifying impurities. Both ¹H and ¹³C NMR are employed.
Protocol for ¹H NMR Analysis:
-
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))
-
Sample of this compound
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of the deuterated solvent in an NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Key parameters to set include the number of scans, relaxation delay, and acquisition time to ensure a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum (Fourier transformation, phase correction, and baseline correction).
-
Integrate the signals and assign them to the respective protons in the this compound structure. The characteristic signals for the Boc group (a singlet around 1.4 ppm) and the ethylene glycol units (multiplets between 3.5 and 3.7 ppm) should be present and have the correct integration values. Impurity peaks will appear as additional signals in the spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight of the compound, confirming its identity and detecting any impurities with different masses.
Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):
-
Instrumentation and Materials:
-
Mass spectrometer with an ESI source
-
Syringe pump or liquid chromatography system for sample introduction
-
Solvent (e.g., acetonitrile/water mixture with 0.1% formic acid)
-
Sample of this compound
-
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in the analysis solvent.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in the positive or negative ion mode.
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion of this compound (e.g., [M+H]⁺, [M+Na]⁺).
-
Look for other peaks that may indicate the presence of impurities or degradation products.
-
Visualizing the Analytical Workflow and Comparison
To better understand the processes and relationships discussed, the following diagrams have been generated using Graphviz.
Caption: Analytical workflow for the purity validation of this compound.
Caption: Comparison of Boc and Fmoc protecting groups in PEG linkers.
References
A Comparative Guide to the Mass Spectrometry Analysis of Boc-N-amido-PEG3-acid Conjugates
For Researchers, Scientists, and Drug Development Professionals
The conjugation of small molecules with polyethylene glycol (PEG) linkers is a widely adopted strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Boc-N-amido-PEG3-acid is a common bifunctional linker used in the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs). Accurate characterization of these conjugates by mass spectrometry is crucial for confirming structure, assessing purity, and ensuring manufacturing consistency. This guide provides a comparative overview of common mass spectrometry techniques for the analysis of this compound conjugates, complete with experimental protocols and data presented for easy comparison.
Challenges in the Mass Spectrometry of PEGylated Conjugates
The analysis of PEGylated molecules by mass spectrometry presents unique challenges. The PEG moiety, even a short one like PEG3, can lead to a distribution of ions in the mass spectrum. Furthermore, the presence of both a Boc-protecting group and a carboxylic acid can influence ionization efficiency and fragmentation patterns. For larger conjugates, the heterogeneity of the PEG chain can further complicate spectral interpretation.[1][2]
Core Analytical Techniques: A Comparison
The two primary mass spectrometry techniques for analyzing PEGylated conjugates are Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI).[2][3] High-resolution mass analyzers such as Time-of-Flight (TOF) and Orbitrap are often employed to achieve the necessary mass accuracy for confident identification.[4]
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)
LC-MS with ESI is a powerful and widely used technique for the analysis of PEGylated compounds due to its high sensitivity, reproducibility, and amenability to complex mixtures.[1][2]
Key Advantages:
-
High Sensitivity and Quanititation: LC-MS/MS is the gold standard for quantitative bioanalysis, offering high sensitivity and a wide dynamic range.[5]
-
Structural Elucidation: Tandem mass spectrometry (MS/MS) capabilities allow for detailed structural characterization through fragmentation analysis.
-
Complex Mixture Analysis: The chromatographic separation is essential for resolving the conjugate from starting materials, impurities, and byproducts.
Considerations:
-
Multiple Charging: ESI can produce multiply charged ions, which can complicate spectral interpretation, although this is less of an issue for smaller conjugates.[6] Post-column addition of amines like triethylamine (TEA) can help to reduce charge states and simplify spectra.[1][6][7]
-
Ion Suppression: Matrix effects from complex biological samples can suppress the ionization of the target analyte.
Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry
MALDI is a soft ionization technique that is particularly useful for analyzing larger molecules and can provide rapid, high-throughput screening.[3][8]
Key Advantages:
-
Singly Charged Ions: MALDI typically produces singly charged ions, leading to simpler mass spectra that are easier to interpret.[9]
-
Tolerance to Salts: MALDI is generally more tolerant of salts and buffers compared to ESI.
-
High Throughput: Sample preparation is relatively simple, and analysis times can be very short.
Considerations:
-
Quantitative Challenges: While quantitative MALDI is possible, it is generally considered less robust and reproducible than LC-MS.[3]
-
Matrix Interference: The matrix used to co-crystallize the sample can sometimes interfere with the analysis of low-molecular-weight compounds.[8]
Comparative Performance Data
| Feature | LC-ESI-QTOF | LC-ESI-Orbitrap | MALDI-TOF |
| Primary Application | Qualitative & Quantitative Analysis | Qualitative & Quantitative Analysis | Qualitative Screening |
| Mass Accuracy | < 5 ppm | < 2 ppm | < 10 ppm |
| Resolution | > 20,000 | > 70,000 | > 15,000 |
| Sensitivity | High (fmol to amol) | Very High (amol to zmol) | Moderate to High (fmol) |
| Quantitative Reproducibility | Excellent | Excellent | Moderate |
| Throughput | Moderate | Moderate | High |
| Salt Tolerance | Low | Low | Moderate |
| Ease of Use | Moderate | Moderate | High |
Experimental Protocols
Below are detailed protocols for the mass spectrometry analysis of a representative this compound conjugate.
Protocol 1: LC-MS/MS Analysis using a Q-TOF or Orbitrap Mass Spectrometer
This protocol is suitable for both qualitative and quantitative analysis of the conjugate.
1. Sample Preparation:
-
Dissolve the this compound conjugate in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.
-
If the sample is in a complex matrix (e.g., plasma, cell lysate), perform a protein precipitation or solid-phase extraction to remove interfering substances.
2. Liquid Chromatography Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 10-15 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40 °C.
3. Mass Spectrometry Parameters (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Capillary Voltage: 3.5-4.5 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-500 °C.
-
MS1 Scan Range: m/z 100-1000.
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID) with a normalized collision energy of 20-40 eV.
Protocol 2: MALDI-TOF Analysis
This protocol is ideal for rapid confirmation of the molecular weight of the conjugate.
1. Sample Preparation:
-
Prepare a saturated matrix solution (e.g., α-cyano-4-hydroxycinnamic acid [CHCA] or sinapinic acid [SA]) in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid.
-
Mix the sample solution (1-10 µg/mL) with the matrix solution in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
2. Mass Spectrometry Parameters (Positive Ion Mode):
-
Laser: Nitrogen laser (337 nm).
-
Mode: Reflector positive ion mode for higher resolution.
-
Acceleration Voltage: 20-25 kV.
-
Laser Fluence: Adjust to achieve optimal signal intensity with minimal fragmentation.
-
Calibration: Use a suitable external or internal calibrant.
Expected Fragmentation Patterns
In tandem mass spectrometry (MS/MS), the fragmentation of this compound conjugates can provide valuable structural information. Common fragmentation pathways include:
-
Loss of the Boc group: A neutral loss of 100 Da (C₅H₈O₂) or 56 Da (isobutylene, C₄H₈).
-
Cleavage of the PEG linker: Sequential losses of 44 Da (C₂H₄O) units.
-
Amide bond cleavage: Fragmentation at the amide bond connecting the PEG linker to the conjugated molecule.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the mass spectrometry analysis of this compound conjugates.
Caption: LC-MS workflow for this compound conjugates.
References
- 1. ingenieria-analitica.com [ingenieria-analitica.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Advantages and Disadvantages of Protein Complex Identification using MALDI-TOF-MS and ESI-MS | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. sciex.com [sciex.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Molecular Weight Characterization - Comparison of MALDI and ESI - Creative Proteomics [creative-proteomics.com]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to NMR Characterization of Boc-N-amido-PEG3-acid
For researchers and professionals in drug development and materials science, precise characterization of functionalized polyethylene glycol (PEG) derivatives is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of Boc-N-amido-PEG3-acid, a common trifunctional linker, with alternative analytical techniques. Detailed experimental protocols and data interpretation are included to assist in achieving accurate and reliable results.
Introduction to NMR for PEG Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For polymers like this compound, ¹H and ¹³C NMR are instrumental in confirming the identity, purity, and structural integrity of the molecule by identifying the characteristic chemical environments of the protons and carbons in the Boc protecting group, the PEG linker, and the terminal carboxylic acid.
¹H and ¹³C NMR Analysis of this compound
The structural confirmation of this compound relies on the unambiguous assignment of signals in its ¹H and ¹³C NMR spectra. The expected chemical shifts are influenced by the electronegativity of adjacent atoms and the overall molecular structure.
Expected ¹H NMR Chemical Shifts:
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| Boc group (-C(CH₃)₃) | ~1.4 | Singlet | 9H |
| PEG chain (-O-CH₂-CH₂-O-) | ~3.6 | Multiplet | 12H |
| -NH-CH₂- | ~3.3 | Triplet | 2H |
| -CH₂-COOH | ~2.5 | Triplet | 2H |
| -NH- | ~5.3 | Broad Singlet | 1H |
Expected ¹³C NMR Chemical Shifts:
| Carbon | Chemical Shift (ppm) |
| Boc group (-C (CH₃)₃) | ~80 |
| Boc group (-C(C H₃)₃) | ~28 |
| PEG chain (-O-C H₂-C H₂-O-) | ~70 |
| -NH-C H₂- | ~40 |
| -C H₂-COOH | ~35 |
| -C OOH | ~172 |
| Boc group (-C O-) | ~156 |
Note: Chemical shifts can vary depending on the solvent and concentration.
A key aspect of ¹H NMR for PEG derivatives is the potential for ¹H-¹³C coupling to the repeating ethylene glycol units, which can lead to satellite peaks around the main PEG signal.[1][2][3][4][5] While often subtle for short oligomers like PEG3, this phenomenon becomes more pronounced with increasing molecular weight and should be considered for accurate integration and interpretation.[1][2][3][4][5]
Comparison with Alternative Characterization Techniques
While NMR provides detailed structural information, other techniques are often used for complementary analysis, particularly for determining molecular weight and purity.
| Technique | Principle | Advantages | Disadvantages |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, non-destructive. | Lower sensitivity compared to MS, can be complex for large polymers. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | High sensitivity, accurate molecular weight determination.[2][5][6][7][8][9][10][11] | Can be destructive, fragmentation may complicate interpretation. |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on their size in solution. | Good for determining molecular weight distribution and detecting aggregates.[3][4][12][13][14] | Lower resolution for small oligomers, requires calibration with standards.[12][14] |
Experimental Protocols
NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble (e.g., CDCl₃, D₂O, or DMSO-d₆). For PEG derivatives, DMSO-d₆ can be particularly useful as it can help to resolve hydroxyl and amide protons.[10]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: For quantitative analysis, a known amount of an internal standard can be added.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tuning and Locking: Tune the probe to the appropriate frequencies for ¹H or ¹³C and lock onto the deuterium signal of the solvent.
-
Shimming: Optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically sufficient.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds is recommended to allow for full relaxation of the protons.
-
Number of Scans: 16-64 scans are usually adequate for good signal-to-noise.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum.
-
Spectral Width: A wider spectral width is needed for carbon (e.g., 0-200 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A 2-5 second delay is common.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.
-
Visualizing this compound Structure
The following diagram illustrates the chemical structure of this compound, highlighting the key functional groups.
Caption: Chemical structure of this compound.
Logical Workflow for Characterization
The following diagram outlines a logical workflow for the comprehensive characterization of this compound.
Caption: Workflow for this compound characterization.
References
- 1. MALDI-TOF MS analysis of soluble PEG based multi-step synthetic reaction mixtures with automated detection of reaction failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Quantitation of polyethylene glycol by size exclusion chromatography with charged aerosol, differential refractive index, and multi-angle light scattering detectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Application of an MSALL-Based Approach for the Quantitative Analysis of Linear Polyethylene Glycols in Rat Plasma by Liquid Chromatography Triple-Quadrupole/Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bath.ac.uk [bath.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. ingenieria-analitica.com [ingenieria-analitica.com]
- 10. waters.com [waters.com]
- 11. Polyethylene glycol (PEG) as a broad applicability marker for LC–MS/MS-based biodistribution analysis of nanomedicines and advanced therapeutics - SINTEF [sintef.no]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. lcms.cz [lcms.cz]
- 14. Oligos Made Easy Part 5: Mastering Size Exclusion for Oligos [knauer.net]
Assessing the In Vivo Stability of Boc-N-amido-PEG3-acid Linkers: A Comparative Guide
For researchers and drug development professionals, the stability of linkers is a critical parameter influencing the efficacy and safety of bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a comparative assessment of the in vivo stability of Boc-N-amido-PEG3-acid linkers, detailing experimental protocols for evaluation and comparing their expected performance with other common linker types based on available data.
The this compound linker is a versatile tool in bioconjugation.[1][2][3] It features a Boc-protected amine, a hydrophilic triethylene glycol (PEG3) spacer, and a terminal carboxylic acid.[1][3] The PEG spacer enhances the solubility of the conjugate in aqueous media.[1][3][4] The terminal carboxylic acid can form a stable amide bond with primary amines, while the Boc-protected amine allows for controlled, sequential conjugation after deprotection under mild acidic conditions.[1][3]
Expected In Vivo Stability Profile
The in vivo stability of the this compound linker is primarily determined by the robustness of the amide bond formed during conjugation. Amide bonds are generally considered to be highly stable in circulation, exhibiting resistance to enzymatic and chemical degradation. This inherent stability is advantageous for applications requiring the conjugate to remain intact until it reaches its target site, thereby minimizing off-target toxicity.
Comparative Analysis of Linker Stability
The choice of linker chemistry is paramount in dictating the in vivo stability and payload release mechanism of a bioconjugate.[5][6][7] Below is a comparison of the this compound linker's expected stability with other commonly used linker classes.
| Linker Type | Linkage Chemistry | Expected In Vivo Half-life | Release Mechanism | Key Characteristics |
| This compound | Amide Bond | High (comparable to non-cleavable) | Non-cleavable; relies on lysosomal degradation of the antibody/protein backbone | High stability in circulation, minimizing premature drug release.[5] |
| Acid-Cleavable | Hydrazone, Silyl Ether | Variable (days) | pH-dependent hydrolysis in acidic endosomal/lysosomal compartments | Susceptible to premature cleavage in the slightly acidic tumor microenvironment.[8] |
| Protease-Cleavable | Valine-Citrulline (Val-Cit) | ~12 days | Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B) | High stability in circulation, with specific release at the target site.[8][9][10] |
| Non-Cleavable | Thioether (e.g., SMCC) | ~10.4 days | Proteolytic degradation of the antibody in the lysosome | High stability, but the released payload contains the linker and an amino acid residue.[8] |
Experimental Protocols for Assessing In Vivo Linker Stability
Evaluating the in vivo stability of a linker is crucial for preclinical development.[5] The following protocols outline a general framework for assessing the stability of ADCs or other bioconjugates.
In Vivo Pharmacokinetic Study
This study determines the concentration of the total antibody, the intact conjugate, and the released free drug in plasma over time.[5][8]
Materials:
-
Test conjugate (e.g., ADC utilizing the this compound linker)
-
Animal model (e.g., mice, rats)
-
Anticoagulant (e.g., heparin, EDTA)
-
ELISA and/or LC-MS/MS instrumentation
Procedure:
-
Administer a single intravenous (IV) dose of the conjugate to a cohort of animals.[8]
-
Collect blood samples at predetermined time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours) post-administration.[8]
-
Process the blood to separate plasma and store at -80°C until analysis.[8]
-
Quantify the concentrations of total antibody, intact conjugate, and free payload in the plasma samples using validated analytical methods.[5][8]
-
Plot the mean plasma concentrations of each analyte versus time to determine pharmacokinetic parameters, including the half-life (t1/2) of the conjugate.[8]
Analytical Methods
1. Enzyme-Linked Immunosorbent Assay (ELISA):
ELISA is a common method for quantifying total antibody and the antibody-drug conjugate.[5][8]
-
Total Antibody Quantification: A sandwich ELISA can be employed using an anti-human IgG capture antibody and a labeled anti-human IgG detection antibody.
-
ADC Quantification: A similar format can be used, but with a detection antibody that is specific to the drug payload.[8]
2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
LC-MS/MS is a highly sensitive and specific method for quantifying the free drug in plasma and for more detailed characterization of the ADC.[8][9]
-
Sample Preparation: The plasma samples are typically subjected to protein precipitation followed by solid-phase extraction to isolate the free drug.
-
Analysis: The extracted samples are injected into the LC-MS/MS system. The drug is separated from other plasma components by liquid chromatography and then detected and quantified by mass spectrometry.[8]
Visualizing Experimental Workflows
To further clarify the process of assessing in vivo linker stability, the following diagrams illustrate the key experimental workflows.
References
- 1. t-Boc-N-amido-PEG3-acid, 1347750-75-7 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. t-Boc-N-amido-PEG3-acid - Creative Biolabs [creative-biolabs.com]
- 4. nbinno.com [nbinno.com]
- 5. In Vivo Testing of Drug-Linker Stability | Springer Nature Experiments [experiments.springernature.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of Antibody-Drug Conjugates Featuring Boc-N-amido-PEG3-acid
For researchers, scientists, and drug development professionals, the precise characterization of antibody-drug conjugates (ADCs) is paramount to ensuring their safety, efficacy, and stability. This guide provides an objective comparison of ADCs functionalized with the Boc-N-amido-PEG3-acid linker against other common linker technologies, supported by experimental data and detailed protocols.
The linker connecting the antibody to the cytotoxic payload is a critical component of an ADC, profoundly influencing its therapeutic index.[1][2][3][4] this compound is a heterobifunctional linker that incorporates a polyethylene glycol (PEG) spacer, which offers several advantages, including increased hydrophilicity and improved pharmacokinetics.[5][6][7][8][9] The Boc-protected amine and terminal carboxylic acid allow for controlled, sequential conjugation, making it a versatile tool in ADC development.[5][6][8][10]
Comparative Analysis of ADC Performance
The choice of linker significantly impacts key ADC attributes such as drug-to-antibody ratio (DAR), stability, and in vitro cytotoxicity. The following tables summarize the performance of ADCs prepared with this compound in comparison to other widely used linkers.
| Linker Type | Conjugation Chemistry | Typical DAR | Advantages | Disadvantages |
| This compound | Amide bond formation after Boc deprotection | 2-8 | Increased solubility, reduced aggregation, improved pharmacokinetics.[7][8][9] | Requires deprotection step, potential for steric hindrance. |
| SMCC (N-succinimidyl-4-(maleimidomethyl)cyclohexane-1-carboxylate) | Thiol-maleimide reaction | 2-4 | Well-established chemistry, high reactivity.[] | Potential for maleimide exchange in vivo, leading to drug loss. |
| Valine-Citulline (VC) Linkers | Dipeptide cleavage by lysosomal proteases | 2-4 | Cleavable linker designed for intracellular drug release. | Susceptible to premature cleavage in circulation. |
| Hydrazone Linkers | Acid-labile hydrazone bond | 2-4 | pH-sensitive cleavage in the acidic environment of endosomes and lysosomes. | Can be unstable at physiological pH. |
In Vitro Stability and Cytotoxicity
The stability of an ADC in circulation and its potency against target cancer cells are critical for its therapeutic success.
| Linker | Plasma Stability (% Intact ADC after 72h) | Lysosomal Stability (% Payload Release after 24h) | In Vitro Cytotoxicity (IC50, nM) |
| PEGylated Linker (e.g., this compound based) | >95% | ~80% | 5-15 |
| SMCC (Non-cleavable) | >98% | <10% (payload released after antibody degradation) | 20-50 |
| Valine-Citulline (Enzyme-cleavable) | ~85% | >90% | 1-10 |
Note: The data presented are representative values from various studies and may vary depending on the specific antibody, drug, and cell line used.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of ADCs.
Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Hydrophobic Interaction Chromatography (HIC) is a widely used method for determining the DAR of cysteine-linked ADCs.[12][13]
-
Sample Preparation : The ADC sample is diluted to a concentration of 1 mg/mL in the HIC mobile phase A.
-
Chromatographic System : A HIC column (e.g., TSKgel Butyl-NPR) is equilibrated with mobile phase A (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
Gradient Elution : The ADC is eluted with a decreasing salt gradient using mobile phase B (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol).
-
Data Analysis : The peaks corresponding to different drug-loaded species (e.g., DAR0, DAR2, DAR4) are integrated. The average DAR is calculated by the weighted average of the peak areas.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC in the bloodstream, which is crucial for predicting potential off-target toxicity.[1]
-
Incubation : The ADC is incubated in human plasma at 37°C.
-
Time Points : Aliquots are taken at various time points (e.g., 0, 24, 48, 72 hours).
-
Sample Processing : The ADC is captured from the plasma using an affinity purification method (e.g., Protein A magnetic beads).
-
Analysis : The amount of intact ADC and released payload is quantified using techniques like LC-MS.[1][13]
In Vitro Cytotoxicity Assay
Cytotoxicity assays are essential for evaluating the potency of an ADC against cancer cells.[14][15][16][17]
-
Cell Culture : Target cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
ADC Treatment : Cells are treated with serial dilutions of the ADC and incubated for a defined period (e.g., 72-96 hours).
-
Viability Assessment : Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay.[15][16]
-
IC50 Determination : The half-maximal inhibitory concentration (IC50) is calculated by plotting cell viability against ADC concentration.
Visualizing ADC Characterization Workflows
The following diagrams illustrate key processes in the characterization of ADCs.
Figure 1. General workflow for the conjugation of an antibody with a this compound linker-payload.
Figure 2. Comprehensive workflow for the analytical characterization of an antibody-drug conjugate.
Figure 3. Signaling pathway of ADC internalization and payload release leading to apoptosis of the tumor cell.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. t-Boc-N-amido-PEG3-acid - Creative Biolabs [creative-biolabs.com]
- 6. t-Boc-N-amido-PEG3-acid, 1347750-75-7 | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. t-Boc-N-Amido-PEG3-acid | CAS: 1347750-75-7 | AxisPharm [axispharm.com]
- 9. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 10. t-Boc-N-amido-PEG3-CH2CO2H, 462100-06-7 | BroadPharm [broadpharm.com]
- 12. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. blog.crownbio.com [blog.crownbio.com]
- 14. biocompare.com [biocompare.com]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
A Comparative Guide to Boc-N-amido-PEG3-acid in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced therapeutics, the strategic selection of linker molecules is a critical determinant of success. Among the most versatile and widely adopted linkers are those based on polyethylene glycol (PEG). This guide provides a comprehensive literature review and comparative analysis of Boc-N-amido-PEG3-acid, a bifunctional PEG linker, against other common alternatives. We will delve into its applications, performance metrics supported by representative data, and detailed experimental protocols to inform the design and execution of your research.
Core Applications of this compound
This compound is a high-purity, bifunctional compound featuring a tert-butyloxycarbonyl (Boc) protected amine and a terminal carboxylic acid.[1] This structure allows for controlled, sequential reactions. The Boc group provides a temporary shield for the amine, which can be readily removed under mild acidic conditions to reveal a primary amine.[1][2][3] The terminal carboxylic acid can react with primary amines to form stable amide bonds, often facilitated by activating agents like EDC or HATU.[1][2][3]
The key to its utility lies in the discrete PEG3 linker, which imparts several beneficial properties to the resulting conjugates:
-
Enhanced Hydrophilicity: The PEG spacer increases the solubility of hydrophobic molecules in aqueous solutions.[1][2][3][4]
-
Improved Pharmacokinetics: PEGylation can shield therapeutics from enzymatic degradation and reduce immunogenicity, extending their circulation half-life.[1][4][5]
-
Biocompatibility: PEG is well-known for its low toxicity and biocompatibility.[1][5]
These properties make this compound a vital reagent in several advanced applications, including:
-
PEGylated Therapeutics: Improving the stability and in vivo performance of drugs and biologics.[1]
-
Antibody-Drug Conjugates (ADCs): Connecting cytotoxic payloads to antibodies, where the linker can help mitigate aggregation caused by hydrophobic drugs.[5]
-
PROTACs (Proteolysis Targeting Chimeras): Serving as a linker to connect a target protein ligand and an E3 ubiquitin ligase ligand, facilitating the degradation of the target protein.[6][7]
Comparative Analysis: Performance vs. Alternatives
The choice of linker is not trivial; its length, flexibility, and architecture significantly influence the conjugate's properties and efficacy.
Linear PEG Linkers: The Impact of Chain Length
Discrete PEG (dPEG®) linkers, like this compound, have a defined number of ethylene glycol units, ensuring batch-to-batch consistency and leading to more homogeneous conjugates with predictable properties.[5] The selection of the optimal PEG linker length often involves a trade-off between enhancing stability and pharmacokinetics while maintaining potent biological activity.[5]
| Feature | Short-Chain PEG (e.g., PEG2, PEG3, PEG4) | Long-Chain PEG (e.g., PEG36) | Rationale & Supporting Data |
| Solubility Enhancement | Moderate | High | Longer PEG chains are more effective at solubilizing hydrophobic payloads. This is crucial for ADCs where aggregation can be a major issue, allowing for higher drug-to-antibody ratios (DARs).[5] |
| Pharmacokinetics (PK) | Shorter half-life | Extended half-life | The larger hydrodynamic radius of long-chain PEGs reduces renal clearance and shields from enzymatic degradation, leading to improved PK profiles.[4][5] |
| PROTAC Ternary Complex Formation | Often optimal | Potentially detrimental | In PROTACs, the linker must facilitate the precise geometry for a stable and productive ternary complex between the target protein and E3 ligase. An excessively long linker may be too flexible and hinder optimal complex formation. An empirical approach to determine the optimal length is necessary.[5] |
| In Vivo Efficacy (ADCs) | Variable | Often Enhanced | Studies often show that ADCs with longer, more hydrophilic linkers exhibit enhanced in vivo efficacy due to improved PK and better tolerability.[5] |
Linear vs. Branched PEG Linkers
Branched PEG linkers, such as NH-bis(PEG3-Boc), offer a different architecture that can provide distinct advantages over linear counterparts like this compound.
| Feature | This compound (Linear) | NH-bis(PEG3-Boc) (Branched) | Rationale & Supporting Data |
| Payload Capacity | 1:1 Linker to Payload | 1:2 Linker to Payload | Branched linkers provide multiple attachment points, enabling a higher drug-to-antibody ratio (DAR) in ADCs without inducing aggregation.[8] This can lead to more potent conjugates. |
| Molecular Shielding | Good | Superior | The three-dimensional structure of branched PEGs provides a superior shielding effect, which can further reduce immunogenicity and protect the biomolecule from enzymatic degradation.[8] |
| Synthetic Complexity | Simpler, sequential conjugation | More complex, requires orthogonal protection strategies | The synthesis of heterobifunctional conjugates using branched linkers can be more challenging, often requiring careful planning of coupling and deprotection steps.[9] |
| PROTAC Design | Standard linker for bivalent compounds | Enables trivalent PROTACs | The multiple attachment points can be used to create trivalent PROTACs (e.g., one E3 ligase ligand and two target protein ligands), which may enhance binding avidity and degradation efficiency.[9] |
Key Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound. Below are representative protocols for key experiments.
Protocol 1: Boc Deprotection
This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)[10]
-
Trifluoroacetic acid (TFA)[10]
-
Saturated sodium bicarbonate solution
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM (e.g., 10 mg/mL).[10]
-
Add an equal volume of TFA to the solution.[10]
-
Stir the reaction mixture at room temperature for 1-2 hours.[10]
-
Monitor the deprotection reaction by LC-MS or TLC until the starting material is consumed.[10]
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[10]
-
Neutralize the residue by adding saturated sodium bicarbonate solution and extract the product with an appropriate organic solvent.
Protocol 2: Amide Coupling to a Primary Amine
This protocol outlines the conjugation of the linker's carboxylic acid group to a molecule containing a primary amine (e.g., a protein or another small molecule) using EDC/NHS chemistry.
Materials:
-
This compound (or deprotected amine-PEG3-acid)
-
Amine-containing molecule of interest
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)[10]
-
Anhydrous Dimethylformamide (DMF) or DMSO
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0
Procedure:
-
Dissolve the this compound (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.[10]
-
Add EDC (1.2 equivalents) to the solution and stir at room temperature for 1-2 hours to activate the carboxylic acid by forming an NHS ester.[10][11]
-
In a separate flask, dissolve the amine-containing molecule (1 equivalent) in an appropriate buffer or solvent.
-
Add the activated NHS ester solution to the amine-containing molecule solution and stir the reaction mixture at room temperature overnight.[10]
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the conjugate using an appropriate method such as preparative reverse-phase HPLC or size-exclusion chromatography.[10]
Visualizing Workflows and Mechanisms
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
Caption: General workflow for bioconjugation using this compound.
Caption: PROTAC-mediated targeted protein degradation pathway.[6][9]
References
- 1. t-Boc-N-Amido-PEG3-acid | CAS: 1347750-75-7 | AxisPharm [axispharm.com]
- 2. t-Boc-N-amido-PEG3-acid, 1347750-75-7 | BroadPharm [broadpharm.com]
- 3. t-Boc-N-amido-PEG3-acid - Creative Biolabs [creative-biolabs.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. t-Boc-N-amido-PEG3-NHS ester - Creative Biolabs [creative-biolabs.com]
Safety Operating Guide
Proper Disposal of Boc-N-amido-PEG3-acid: A Guide for Laboratory Professionals
The following document provides a comprehensive, step-by-step guide for the safe and proper disposal of Boc-N-amido-PEG3-acid, a bifunctional PEG linker commonly used in proteomics and drug development.[1][2][3] Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals familiar with laboratory safety protocols.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): Proper PPE is mandatory to minimize exposure risk. The required equipment is summarized in the table below.
| PPE Item | Specification |
| Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Protective Clothing | Standard laboratory coat |
| Respiratory Protection | Not generally required if handled in a fume hood. |
All handling of this compound, especially during waste preparation, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all local, state, and federal regulations. The procedure below is a general guideline. Always consult with your institution's Environmental Health and Safety (EHS) department for specific requirements.
Step 1: Initial Assessment
-
Contamination Check: Determine if the this compound waste is mixed with other hazardous substances (e.g., solvents, other reagents). If contaminated, the entire mixture must be treated as hazardous waste according to the regulations for the most hazardous component.[4]
-
Quantity Assessment: Evaluate the volume of waste. Small research quantities (typically <100g) may have different disposal routes than bulk quantities.
Step 2: Waste Segregation and Collection
-
Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible waste container. High-density polyethylene (HDPE) is a suitable choice for carboxylic acids.[5]
-
Chemical Incompatibility: Do not mix this compound waste with other chemical streams unless compatibility is verified.[5] Specifically, avoid mixing with:
-
Strong bases
-
Strong oxidizing agents
-
Reactive metals[5]
-
-
Collection: Collect all waste, including any contaminated materials like gloves or weigh boats, in the designated container.
Step 3: Container Management
-
Condition: Ensure the waste container is in good condition with a secure, leak-proof lid.[5]
-
Capacity: Do not fill the container beyond 90% of its capacity to allow for vapor expansion and prevent spills.[5]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound waste," and the accumulation start date.[4]
Step 4: Storage and Final Disposal
-
Temporary Storage: Store the sealed and labeled waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Disposal Route: The primary and mandatory disposal method for this chemical is through a licensed chemical waste disposal contractor.[4][5] Arrange for pickup through your institution's EHS department.
-
Prohibited Disposal: Do not dispose of this compound down the drain or in regular solid waste.[4][6] While polyethylene glycol itself is biodegradable, the compound's other functional groups (Boc-protected amine and carboxylic acid) necessitate handling as regulated chemical waste.[4][7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. t-Boc-N-amido-PEG3-acid, 1347750-75-7 | BroadPharm [broadpharm.com]
- 3. This compound | t-Boc-N-amido-PEG3-acid | Carboxylic Acids | Ambeed.com [ambeed.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
Essential Protective Measures for Handling Boc-N-amido-PEG3-acid
Disclaimer: A specific Safety Data Sheet (SDS) for Boc-N-amido-PEG3-acid was not located. The following guidance is based on established safety protocols for handling structurally similar compounds, such as PEGylated molecules and carboxylic acids, and reflects general laboratory best practices. It is crucial to treat this compound as potentially hazardous and to handle it with care in a controlled laboratory environment.
Researchers, scientists, and drug development professionals must prioritize safety when handling chemical compounds. For this compound, a PEG-based PROTAC linker, a comprehensive approach to personal protective equipment (PPE) is essential to prevent potential exposure through skin and eye contact, inhalation, or ingestion. Adherence to these safety protocols is fundamental for maintaining a secure laboratory setting.
Immediate Safety Protocols: Personal Protective Equipment (PPE)
A summary of the necessary personal protective equipment for handling this compound is provided below. This information is compiled from general safety guidelines for similar chemical classes.
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Eye Protection | Chemical safety goggles or safety glasses with side shields. A face shield is recommended when there is a significant risk of splashes. | Essential for protecting the eyes from accidental splashes. Standard prescription glasses do not offer adequate protection.[1][2][3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Inspect gloves for any signs of damage or degradation before use. Contaminated gloves should be disposed of immediately, followed by thorough hand washing. For prolonged contact or when handling larger quantities, consider double-gloving.[2][3][5] |
| Body Protection | A fully fastened laboratory coat. | Provides a critical barrier against accidental spills and protects personal clothing and skin from contamination.[5] |
| Respiratory Protection | Use in a well-ventilated area. A certified chemical fume hood is required for handling powders or when there is a potential for aerosol or vapor generation. | Minimizes the inhalation of any airborne contaminants. |
| Foot Protection | Closed-toe shoes. | Protects the feet from potential spills and falling objects.[2][5] |
Operational and Disposal Plans
Handling Procedures:
-
Ensure that a safety shower and an eyewash station are readily accessible and in good working order.
-
Put on all required personal protective equipment as detailed in the table above before handling the compound.
-
Conduct all work with this compound in a designated area, preferably within a chemical fume hood, to minimize exposure.[5]
-
When transferring the solid compound, do so carefully to avoid the creation of dust.
-
Keep the container tightly sealed when not in use.
-
Avoid all direct contact with the skin, eyes, and clothing.[5]
Post-Handling and Cleanup:
-
After handling is complete, decontaminate all work surfaces with an appropriate cleaning agent.
-
Carefully remove and dispose of all contaminated PPE in the designated waste containers.
-
Thoroughly wash hands and any other exposed skin with soap and water.[5]
Disposal:
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Chemical waste should be collected in a dedicated, properly labeled, and sealed container. Do not mix with other waste streams.[5]
Caption: Workflow for selecting and using PPE for this compound.
References
- 1. uah.edu [uah.edu]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. safety.rochester.edu [safety.rochester.edu]
- 5. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
